molecular formula C10H16O4 B1360279 Dimethyl cyclohexane-1,3-dicarboxylate CAS No. 6998-82-9

Dimethyl cyclohexane-1,3-dicarboxylate

Cat. No.: B1360279
CAS No.: 6998-82-9
M. Wt: 200.23 g/mol
InChI Key: BZUOYGUOKMUSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cyclohexane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUOYGUOKMUSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905266
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-82-9, 10021-92-8
Record name cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cyclohexane-1,3-dicarboxylate, a diester of cyclohexane-1,3-dicarboxylic acid, is a versatile molecule with significant applications in organic synthesis and materials science. Its cyclohexane core provides a non-aromatic, three-dimensional scaffold that is of great interest in the development of novel pharmaceuticals, polymers, and plasticizers. The presence of two ester functionalities allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its stereoisomerism, spectral characteristics, and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [1][2]
Boiling Point 258.1 ± 15.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 120.7 ± 18.8 °C[2]
Melting Point Not available[2]
Solubility Soluble in hot alcohol and ether.
Appearance Colorless to almost colorless clear liquid.[3]

Stereochemistry and Conformational Analysis

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane ring significantly influences the molecule's physical and chemical properties.

Isomers of this compound

This compound This compound cis-isomer cis-isomer This compound->cis-isomer Diastereomer trans-isomer trans-isomer This compound->trans-isomer Diastereomer

Caption: Diastereomers of this compound.

The cis-isomer has both ester groups on the same side of the cyclohexane ring, while the trans-isomer has them on opposite sides. This difference in stereochemistry leads to distinct conformational preferences.

Conformational Analysis

The cyclohexane ring in both isomers exists predominantly in a chair conformation to minimize steric strain.

  • cis-Isomer: The lowest energy conformation of the cis-isomer has both methoxycarbonyl groups in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, making the diequatorial conformer significantly more stable than the diaxial conformer. The cis-isomer is achiral due to the presence of a plane of symmetry.

  • trans-Isomer: The trans-isomer exists as a mixture of two enantiomeric chair conformations, with one methoxycarbonyl group in an axial position and the other in an equatorial position. The two conformers are of equal energy and interconvert via ring flipping. The trans-isomer is chiral and can be resolved into its enantiomers.

The relative stability of the cis and trans isomers is noteworthy. For 1,3-disubstituted cyclohexanes, the cis-isomer, which can adopt a diequatorial conformation, is generally more stable than the trans-isomer, which must have one axial substituent.[4]

Spectral Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy protons (-OCH₃) and the protons on the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation and the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the cis-isomer, due to its symmetry, fewer signals are expected compared to the less symmetric trans-isomer. The chemical shifts of the carbonyl carbons and the carbons of the cyclohexane ring are characteristic.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. Other significant bands include C-O stretching vibrations and C-H stretching and bending vibrations of the cyclohexane ring and methyl groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 200. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the methoxycarbonyl group (-COOCH₃).[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the ester functional groups.

Hydrolysis

Under acidic or basic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acid, cyclohexane-1,3-dicarboxylic acid.

Reduction

The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields the corresponding diol, (cis- or trans-)cyclohexane-1,3-dimethanol.

Transesterification

In the presence of an acid or base catalyst, this compound can undergo transesterification with other alcohols to form different esters. This reaction is important for the synthesis of various polyesters and plasticizers.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The stereochemistry of the final product depends on the stereochemistry of the starting diacid.

Synthetic Workflow

cluster_0 Synthesis of this compound Cyclohexane-1,3-dicarboxylic acid (cis or trans) Cyclohexane-1,3-dicarboxylic acid (cis or trans) Esterification Esterification Cyclohexane-1,3-dicarboxylic acid (cis or trans)->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Esterification This compound (cis or trans) This compound (cis or trans) Esterification->this compound (cis or trans) Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) This compound (cis or trans)->Purification (Distillation/Chromatography) Pure this compound Pure this compound Purification (Distillation/Chromatography)->Pure this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of cis-Dimethyl cyclohexane-1,3-dicarboxylate

This protocol is adapted from a procedure described in a patent for the synthesis of the corresponding anhydride, followed by esterification.

Materials:

  • cis-1,3-Cyclohexanedicarboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-1,3-cyclohexanedicarboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cis-Dimethyl cyclohexane-1,3-dicarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Applications

This compound and its derivatives have a range of applications, including:

  • Plasticizers: As diesters, they can be used as plasticizers for polymers such as polyvinyl chloride (PVC), enhancing their flexibility and durability.[5]

  • Monomers for Polyesters: The corresponding diol, obtained by reduction, is a valuable monomer for the synthesis of polyesters with specific properties.

  • Pharmaceutical Intermediates: The cyclohexane scaffold is present in many biologically active molecules. This compound serves as a starting material for the synthesis of complex pharmaceutical intermediates.

  • Organic Synthesis Building Block: The two ester groups can be selectively modified to introduce other functionalities, making it a versatile building block in organic synthesis.

Safety and Handling

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

References

[2] Chemsrc. Dimethyl 1,3-cyclohexanedicarboxylate | CAS#:62638-06-6. [4] Stereoelectronics. 1,3-Dimethylcyclohexane. [1] PubChem. This compound | C10H16O4 | CID 138896. [3] TCI Chemicals. trans-1,3-Dimethylcyclohexane | 2207-03-6. [5] Google Patents. US7319161B2 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.

Sources

Technical Monograph: Dimethyl Cyclohexane-1,3-Dicarboxylate (DMCD)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Dimethyl Cyclohexane-1,3-Dicarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMCD) is a critical cycloaliphatic diester utilized as a versatile building block in pharmaceutical synthesis, polymer engineering, and fine chemical manufacturing. Distinguished by its alicyclic core, DMCD serves as a precursor for biologically active cyclohexane-1,3-dione derivatives and as a non-phthalate internal plasticizer for high-performance resins.

This guide provides a definitive technical profiling of DMCD, resolving ambiguities regarding its stereochemical CAS assignments, outlining synthetic pathways, and detailing its application in drug discovery and material science.

Chemical Identity & Stereochemistry

The commercial grade of DMCD is typically a mixture of cis- and trans- diastereomers. For precision in research and regulatory filing, it is imperative to distinguish between the general mixture and the specific stereoisomers.

CAS Registry Numbers & Identifiers
Chemical EntityStereochemistryCAS Registry NumberIUPAC Name
DMCD (Mixture) cis + trans62638-06-6 This compound
Cis-Isomer (1R,3S) - meso6998-82-9 Dimethyl cis-cyclohexane-1,3-dicarboxylate
Trans-Isomer (1R,3R) / (1S,3S)10021-92-8 Dimethyl trans-cyclohexane-1,3-dicarboxylate
Stereochemical Conformation

The reactivity and physical properties of DMCD are governed by its conformational analysis:

  • Cis-Isomer (Thermodynamic Stability): The cis-1,3-isomer can adopt a diequatorial conformation, which minimizes 1,3-diaxial interactions. This renders it thermodynamically more stable than the trans-isomer.

  • Trans-Isomer: The trans-1,3-isomer is locked in an equatorial-axial conformation, possessing higher potential energy.

Research Insight: In catalytic hydrogenation of dimethyl isophthalate, the cis:trans ratio can be manipulated by catalyst choice (e.g., Rhodium vs. Ruthenium) and solvent polarity, a critical factor when DMCD is used as a scaffold for stereospecific drug targets.

Synthetic Pathways & Production

The primary industrial route to DMCD involves the catalytic hydrogenation of dimethyl isophthalate (DMI). This process is preferred over direct esterification of the hydrogenated acid due to milder conditions and better control over side reactions like decarboxylation.

Reaction Mechanism

The aromatic ring of DMI is saturated using high-pressure hydrogenation. The reaction is sensitive to temperature; excessive heat can lead to hydrogenolysis of the ester groups.

SynthesisPathway DMI Dimethyl Isophthalate (Aromatic Precursor) Intermediate Transition State (Partially Hydrogenated) DMI->Intermediate + H₂ / Catalyst H2 Hydrogen (H₂) High Pressure H2->Intermediate Cat Catalyst (Ru/C or Rh/Al₂O₃) Cat->Intermediate DMCD_Cis Cis-DMCD (Major Product - Diequatorial) Intermediate->DMCD_Cis Kinetic Control DMCD_Trans Trans-DMCD (Minor Product - Axial/Equatorial) Intermediate->DMCD_Trans

Figure 1: Catalytic hydrogenation pathway of Dimethyl Isophthalate to yield Cis- and Trans-DMCD isomers.

Physicochemical Profile

The following data represents the standard commercial mixture (CAS 62638-06-6) unless otherwise noted.

PropertyValueUnitNotes
Molecular Formula C₁₀H₁₆O₄--
Molecular Weight 200.23 g/mol -
Appearance Colorless Liquid-Viscous at low temps
Density 1.1 ± 0.1g/cm³At 25°C
Boiling Point 258.1 ± 15.0°CAt 760 mmHg
Flash Point 120.7 ± 18.8°CClosed Cup
Refractive Index 1.458nD20-
Solubility Organic Solvents-Soluble in alcohols, ethers; Insoluble in water
Vapor Pressure ~0.01mmHgAt 25°C (Low Volatility)

Applications in R&D and Drug Development

DMCD is not merely a solvent; it is a functional intermediate.[1][2] Its alicyclic backbone offers a rigid yet non-aromatic scaffold, essential for "escaping flatland" in modern drug design—a strategy to improve solubility and selectivity of drug candidates by increasing three-dimensionality.

Precursor for Bioactive Heterocycles

DMCD serves as a starting material for the synthesis of cyclohexane-1,3-diones . These derivatives are pivotal in oncology research:

  • Mechanism: Cyclohexane-1,3-diones derived from DMCD act as precursors for 1,2,4-triazine derivatives, which have shown potential as Tyrosine Kinase Inhibitors (TKIs) and anti-proliferative agents in NSCLC (Non-Small Cell Lung Cancer) models.

  • Protocol Insight: The conversion typically involves Claisen condensation followed by decarboxylation. Using high-purity DMCD prevents impurity profiles that can interfere with kinase binding assays.

Pharmaceutical Solvent & Excipient
  • Non-Reactive Solvent: Due to its high boiling point and ester functionality, DMCD is used as a reaction medium for high-temperature synthesis where aromatic solvents (like xylenes) might participate in side reactions (e.g., radical scavenging).

  • Plasticizer: In medical-grade polymers, DMCD acts as a non-phthalate plasticizer, providing flexibility to PVC and acrylics without the endocrine-disrupting concerns associated with traditional phthalates.

Polymer Engineering
  • Tg Modification: Incorporated into polyester backbones, the 1,3-cyclohexane ring disrupts crystallinity less than the 1,4-isomer, allowing for the tuning of the Glass Transition Temperature (Tg) and improving impact resistance in transparent resins.

Safety & Handling Protocols

While DMCD is considered a lower-toxicity alternative to aromatic diesters, standard laboratory safety protocols must be rigorously enforced.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling:

    • Use only in a chemical fume hood to avoid inhalation of vapors, especially during heating.

    • Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if long-term storage is required to prevent hydrolysis from atmospheric moisture.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 138896, this compound. Retrieved from [Link]

  • Cheméo. Cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 6998-82-9) Chemical Properties. Retrieved from [Link]

  • Cheméo. Trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 10021-92-8) Chemical Properties. Retrieved from [Link]

  • ResearchGate. Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Retrieved from [Link]

Sources

Molecular structure and stereochemistry of Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Dimethyl Cyclohexane-1,3-dicarboxylate

Introduction

This compound (C₁₀H₁₆O₄) is a diester derivative of cyclohexane that serves as a valuable model compound for stereochemical analysis and as a versatile building block in organic synthesis.[1] The conformational intricacies of the cyclohexane ring, combined with the presence of two stereocenters at the 1- and 3-positions, give rise to a rich stereochemical landscape. Understanding the three-dimensional structure, the relative stability of its isomers, and their distinct spectroscopic signatures is paramount for researchers in synthetic chemistry and drug development, where molecular geometry dictates biological activity and material properties.

This technical guide provides a comprehensive exploration of the stereoisomers of this compound, focusing on the interplay between their configuration and conformational preferences. We will delve into the principles governing their thermodynamic stability and present validated protocols for their synthesis, separation, and characterization using modern spectroscopic techniques.

Stereoisomerism and Conformational Analysis

The core of this compound's chemistry lies in its stereoisomerism. The presence of substituents at the C1 and C3 positions leads to the formation of diastereomers, designated as cis and trans.[2][3]

Conformational Analysis of the cis-Isomer

In the cis-isomer, the two methoxycarbonyl groups are on the same face of the cyclohexane ring. This configuration can, in principle, exist in two distinct chair conformations through a process of ring-flipping: a diaxial (a,a) conformer and a diequatorial (e,e) conformer.[2][4]

The energetic difference between these two conformers is substantial. The diaxial conformation forces the two bulky methoxycarbonyl groups into close proximity, resulting in severe steric repulsion known as a 1,3-diaxial interaction.[5] This interaction is highly destabilizing. Consequently, the equilibrium overwhelmingly favors the diequatorial (e,e) conformation, where both substituent groups occupy the less sterically hindered equatorial positions.[4][6] For all practical purposes, the cis-isomer exists exclusively in the diequatorial form.

A crucial stereochemical feature of cis-1,3-dimethylcyclohexane (and by extension, the dicarboxylate) is the presence of a plane of symmetry that bisects the molecule.[7] Despite having two chiral centers, this symmetry makes the molecule achiral overall, classifying it as a meso compound.[2][8][9] As a result, the cis-isomer is optically inactive.[7]

Caption: Conformational equilibrium of cis-dimethyl cyclohexane-1,3-dicarboxylate.

Conformational Analysis of the trans-Isomer

In the trans-isomer, the two methoxycarbonyl groups are on opposite faces of the ring. A conformational analysis reveals that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position (a,e). The ring-flip interconverts it into an energetically identical conformation (e,a).[2][4]

Unlike the cis-isomer, the trans-isomer lacks a plane of symmetry.[10] This inherent asymmetry makes the molecule chiral. Therefore, the trans-isomer exists as a pair of non-superimposable mirror images—enantiomers—which will rotate plane-polarized light in opposite directions.[2] At room temperature, the rapid interconversion between the two chair forms means a racemic mixture behaves as a single species on the NMR timescale, but the individual enantiomers are, in principle, resolvable.

Caption: Rapidly interconverting enantiomeric conformers of the trans-isomer.

Thermodynamic Stability: cis vs. trans

The overall thermodynamic stability of a disubstituted cyclohexane isomer is determined by the stability of its most populated conformation.

  • The cis-isomer exists in a low-energy state with both bulky groups in equatorial positions.

  • The trans-isomer is locked into a conformation where one bulky group must always occupy a higher-energy axial position, introducing destabilizing 1,3-diaxial interactions with axial hydrogens on the ring.[11]

Therefore, the cis-isomer of this compound is thermodynamically more stable than the trans-isomer .[6][12] This is a notable exception to the general trend seen in 1,2- and 1,4-disubstituted cyclohexanes, where the trans-isomer is typically more stable.

Property cis-Isomer trans-Isomer
Substituent Orientation 1,3-diequatorial (preferred)1,3-axial-equatorial
Symmetry Plane of symmetry presentNo plane of symmetry
Chirality Achiral (meso)Chiral (Exists as enantiomers)
Relative Stability More StableLess Stable

Synthesis and Isomer Separation

A standard and reliable method for preparing this compound is the Fischer esterification of the corresponding dicarboxylic acid with methanol. Since this reaction does not affect the stereocenters, starting with a mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid will yield a corresponding mixture of the dimethyl esters.

Synthetic Workflow

The workflow involves a two-stage process: synthesis of the ester mixture followed by chromatographic separation of the diastereomers.

G Start Cyclohexane-1,3-dicarboxylic Acid (cis/trans mixture) Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Methanol (excess) + H₂SO₄ (catalyst) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Crude Crude Product (cis/trans ester mixture) Workup->Crude Separation Silica Gel Column Chromatography Crude->Separation Cis cis-Isomer Separation->Cis Less Polar Trans trans-Isomer Separation->Trans More Polar

Caption: General workflow for the synthesis and separation of isomers.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of a mixture of cis- and trans-dimethyl cyclohexane-1,3-dicarboxylate.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dicarboxylic acid (10.0 g, 58.1 mmol).

  • Reagent Addition: Add methanol (100 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

Experimental Protocol: Isomer Separation by Column Chromatography

The cis and trans isomers are diastereomers with different polarities, enabling their separation. The diequatorial cis-isomer is generally less polar than the axial-equatorial trans-isomer.

  • Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the mobile phase.

  • Loading: Dissolve the crude product mixture in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). The less polar cis-isomer will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate) to elute the more polar trans-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural proof and allows for the unambiguous differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers. The different spatial arrangements of the methoxycarbonyl groups and ring protons lead to distinct chemical shifts and coupling patterns.

  • ¹³C NMR: Due to symmetry, the cis (meso) isomer is expected to show 5 distinct carbon signals. The trans isomer (as a rapidly interconverting racemic mixture) will also show 5 distinct signals.[9] However, the chemical shifts for the corresponding carbons will differ between the two isomers.

  • ¹H NMR: The chemical shifts of the ring protons are particularly informative. Protons in an axial environment are typically shielded (appear at a lower ppm) compared to those in an equatorial environment. The protons on the carbons bearing the ester groups (C1 and C3) will show different chemical shifts and multiplicities in the cis (diequatorial) vs. trans (axial-equatorial average) isomers. Protons on carbons attached to the ester's alkoxide oxygen typically appear in the 3.5-4.5 ppm range.[13]

Isomer Predicted ¹H NMR Features (Ring CH-COOMe) Predicted ¹³C NMR Signals
cis Two equivalent equatorial protons, appearing as one multiplet.5 signals
trans One axial and one equatorial proton, time-averaged, appearing as one multiplet at a different chemical shift than cis.5 signals
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of the ester functional group but is less effective for distinguishing between the stereoisomers.

Vibration Expected Frequency (cm⁻¹) Intensity
C=O Stretch (Ester)1750–1735Strong
C–O Stretch (Acyl-Oxygen)1300–1200Strong
C–O Stretch (Alkyl-Oxygen)1150–1000Strong
C–H Stretch (sp³)3000–2850Medium-Strong

Both isomers will exhibit a strong, characteristic carbonyl (C=O) absorption band around 1735 cm⁻¹.[14] They will also show two distinct C-O stretching bands.[15] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula.

  • Molecular Ion (M⁺): The molecular ion peak for C₁₀H₁₆O₄ should appear at m/z = 200, though it may be of low intensity, as is common for esters.[16][17]

  • Key Fragmentation Pathways: Common fragmentation patterns for esters include:

    • Loss of an alkoxy radical (•OCH₃): Leads to a strong acylium ion peak at m/z = 169.

    • Loss of a methoxycarbonyl radical (•COOCH₃): Results in a peak at m/z = 141.

    • McLafferty Rearrangement: If applicable, though less common in cyclic systems without specific side chains.

Fragment Ion Formula Expected m/z Origin
[M]⁺[C₁₀H₁₆O₄]⁺200Molecular Ion
[M - OCH₃]⁺[C₉H₁₃O₃]⁺169Loss of methoxy radical
[M - COOCH₃]⁺[C₈H₁₃O₂]⁺141Loss of methoxycarbonyl radical
[COOCH₃]⁺[C₂H₃O₂]⁺59Methoxycarbonyl cation

Conclusion

The stereochemistry of this compound is a classic illustration of conformational principles in cyclic systems. The cis-isomer, as a meso compound, preferentially adopts a highly stable diequatorial conformation, rendering it thermodynamically more stable than the chiral trans-isomer, which must endure the steric strain of an axial substituent. This fundamental difference in three-dimensional structure and stability directly influences their physical properties and spectroscopic signatures. A clear understanding of these principles, supported by robust analytical methods like NMR, is essential for any scientist utilizing this compound or related 1,3-disubstituted cyclohexane scaffolds in research, synthesis, or drug design.

References

  • Stereochemistry of disubstituted cyclohexane. (n.d.). Google Vertex AI Search.
  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St.
  • Sharma, D. et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.
  • (PDF) Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. (n.d.).
  • Stereochemistry | The Organic Chemistry of Medicinal Agents. (n.d.). AccessPharmacy.
  • trans-dimethylcyclohexane.html. (n.d.).
  • Conformational analysis of 1,3 dimethyl cyclohexane. (2020). YouTube.
  • Dimethyl cyclohexane-1,3-dicarboxyl
  • Why is cis-1,3-dimethyl cyclohexane optically inactive?. (2018). Quora.
  • One of the stereoisomers of 1,3-dimethylcyclohexane is a meso form. Which one. (2025). YouTube.
  • 1,3-Dimethylcyclohexane. (2021). Stereoelectronics.
  • Mass spectrometric study of six cyclic esters. (n.d.). PubMed.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
  • 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts.
  • CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (1962).
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.
  • IR Spectroscopy of Esters. (n.d.).
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • cis-1,3-Dimethylcyclohexane | C8H16 | MD Topology | NMR | X-Ray. (n.d.).
  • An Introduction to IR Spectroscopy - Esters. (2012). YouTube.
  • 1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps.
  • Cyclohexane, 1,3-dimethyl-, trans-. (n.d.). NIST WebBook.
  • a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3... (2023). Brainly.
  • Video: Mass Spectrometry: Cycloalkene Fragment
  • NMR Analysis of Dimethylcyclohexanes. (n.d.). Scribd.
  • 21.
  • Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. (n.d.).
  • Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
  • 3.9: Conformations of Disubstituted Cyclohexanes. (2019). Chemistry LibreTexts.
  • 4.8 Conformations of Disubstituted Cyclohexanes. (2023). Organic Chemistry | OpenStax.
  • How many 13 C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For tran. (2025). YouTube.
  • Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube.

Sources

An In-Depth Technical Guide to the Cis and Trans Isomers of Dimethyl Cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the cis and trans stereoisomers of dimethyl cyclohexane-1,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the fundamental principles of stereochemistry, conformational analysis, synthesis, and spectroscopic characterization that govern these molecules. We will explore the critical differences in stability between the isomers, rooted in the principles of 1,3-diaxial interactions, and present a detailed roadmap for their synthesis and differentiation using modern analytical techniques. The guide emphasizes the causal relationships behind experimental methodologies and provides actionable protocols and data for laboratory application.

Introduction: The Stereochemical Landscape of 1,3-Disubstituted Cyclohexanes

The cyclohexane ring is a ubiquitous scaffold in organic chemistry, prized for its conformational flexibility and its role as a foundational structure in countless natural products and synthetic molecules. When substituted at two positions, such as in this compound, the spatial arrangement of the substituent groups gives rise to stereoisomers, namely cis and trans isomers. These are not merely different spatial arrangements but distinct chemical entities with unique physical properties, stabilities, and reactivities.

Understanding the stereochemistry of these isomers is paramount. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the ring's periphery). The interplay between these positions for the two methoxycarbonyl groups in the 1,3-substitution pattern dictates the fundamental properties of the cis and trans isomers.

Conformational Analysis: The Decisive Role of Steric Hindrance

The thermodynamic stability of the cis and trans isomers of this compound is determined by the steric interactions in their most stable chair conformations. The key to understanding this is the concept of 1,3-diaxial interaction , a destabilizing steric strain that occurs between two axial substituents on the same face of the cyclohexane ring.[1]

cis-Dimethyl Cyclohexane-1,3-dicarboxylate: The More Stable Isomer

The cis isomer, where both methoxycarbonyl groups are on the same face of the ring, can adopt a chair conformation where both bulky substituents occupy equatorial positions. This diequatorial conformation is highly favored as it completely avoids the energetically costly 1,3-diaxial interactions.[1][2] While a ring-flip would place both groups in axial positions, this diaxial conformer is severely destabilized by steric repulsion between the two large ester groups and is present in negligible amounts at equilibrium.[2] Consequently, the cis isomer exists almost exclusively in the stable diequatorial form.

trans-Dimethyl Cyclohexane-1,3-dicarboxylate: Inherent Steric Strain

In contrast, the trans isomer is conformationally constrained. Regardless of which chair conformation it adopts, one methoxycarbonyl group must be in an axial position while the other is equatorial .[1] This arrangement is unavoidable. The axial ester group will inevitably experience 1,3-diaxial interactions with the axial hydrogens at the C5 and C1 positions, introducing inherent steric strain into the molecule.[1][3] Because the trans isomer cannot escape this destabilizing interaction, it is thermodynamically less stable than the cis isomer.

Expert Insight: The energy difference between an axial and an equatorial methoxycarbonyl group is significant. While the exact value can vary, it is substantial enough to dictate that synthetic routes under thermodynamic control will favor the formation of the more stable cis isomer.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_stability Relative Stability cis_diaxial Diaxial (High Energy) (Negligible Population) cis_dieq Diequatorial (Low Energy) (Highly Favored) cis_diaxial->cis_dieq Ring Flip cis_stable cis-Isomer (More Stable) trans_ax_eq Axial-Equatorial (Strained) trans_eq_ax Equatorial-Axial (Strained) trans_ax_eq->trans_eq_ax Ring Flip (Equal Energy) trans_less_stable trans-Isomer (Less Stable)

Synthesis and Isomer Separation

The most direct and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, dimethyl isophthalate. This reaction reduces the aromatic ring to a cyclohexane ring, typically producing a mixture of the cis and trans isomers.

Key Synthetic Pathway: Hydrogenation of Dimethyl Isophthalate

The hydrogenation of the benzene ring is a robust and high-yielding transformation. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the reaction and can influence the resulting cis/trans isomer ratio.

G start Dimethyl Isophthalate process Catalytic Hydrogenation (H₂, Catalyst, Pressure, Temp.) start->process product Mixture of cis and trans This compound process->product

Experimental Protocol: Hydrogenation of Dimethyl Isophthalate (Illustrative)

Causality: This protocol is based on established methods for the hydrogenation of aromatic dicarboxylic acids and their esters.[4][5] A noble metal catalyst like Ruthenium on a high-surface-area support (e.g., carbon) is chosen for its high activity in reducing aromatic rings under moderately high pressure and temperature. The solvent, such as 1,4-dioxane or methanol, is selected for its ability to dissolve the starting material and its stability under hydrogenation conditions.

  • Reactor Setup: A high-pressure autoclave is charged with dimethyl isophthalate and a suitable solvent (e.g., methanol).

  • Catalyst Addition: A catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), is added to the mixture.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure (e.g., 3-10 MPa). The mixture is heated to a temperature between 100-180°C with vigorous stirring.

  • Monitoring and Workup: The reaction is monitored by observing hydrogen uptake. Upon completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Controlling Isomer Ratios and Isomerization

The initial cis/trans ratio from hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. However, a common strategy involves an epimerization step under thermodynamic control to enrich the more stable cis isomer. Heating the isomer mixture in the presence of a base, such as sodium methoxide in methanol, allows the ester group at the alpha-position to deprotonate and reprotonate. This process allows the less stable trans isomer to convert into the more stable cis isomer, shifting the equilibrium towards the thermodynamically favored product.

Isomer Separation

Separating the cis and trans isomers is crucial for obtaining pure compounds for specific applications. Due to differences in their physical properties (polarity, boiling point, and crystal packing), several standard laboratory techniques can be employed:

  • Fractional Distillation: The isomers may have slightly different boiling points, allowing for separation by careful fractional distillation under reduced pressure.

  • Column Chromatography: The differing polarities of the isomers can be exploited for separation on a silica gel column. The less polar isomer will typically elute first.

  • Crystallization: If one isomer is a solid or forms a crystalline adduct, fractional crystallization can be an effective method for purification.

Spectroscopic Characterization: Differentiating the Isomers

Unequivocal identification of the cis and trans isomers is achieved through a combination of spectroscopic methods. NMR spectroscopy is particularly powerful, as the spectra are highly sensitive to the molecule's symmetry and the spatial environment of each nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the NMR spectra of the cis and trans isomers arises from molecular symmetry.

  • cis-Isomer: In its dominant diequatorial conformation, the cis isomer possesses a plane of symmetry that bisects the C2-C1-C6 and C4-C5 bonds. This symmetry makes certain carbon and proton environments chemically equivalent. For instance, the two methoxycarbonyl groups are equivalent, as are the carbons C4 and C6, and the carbons C2 and C5. This results in a simpler spectrum with fewer unique signals.

  • trans-Isomer: The trans isomer lacks this plane of symmetry. All the ring carbons are in unique chemical environments, leading to a more complex spectrum with a greater number of signals.

Expected 13C NMR Signals:

  • cis isomer: Will show fewer than 10 signals due to symmetry. One signal for the two equivalent ester carbonyls, one for the two equivalent methoxy groups, one for C1/C3, one for C2, one for C4/C6, and one for C5.

  • trans isomer: Will show 10 distinct signals for the 10 unique carbon atoms in the molecule (8 ring carbons and 2 ester carbons).

Expected 1H NMR Signals: The proton NMR will also reflect the molecular symmetry. The cis isomer will show a simpler set of multiplets compared to the more complex, overlapping signals of the trans isomer. A key distinguishing feature in the 1H NMR of cyclohexane derivatives is the coupling constant (J-value) between vicinal protons. The coupling between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). In the trans isomer, the axial proton at C1 will show a large coupling to the axial protons on C2 and C6, a feature that would be absent or different in the spectrum of the predominantly diequatorial cis isomer.

Infrared (IR) Spectroscopy

The IR spectra for both isomers will be dominated by features characteristic of an aliphatic ester. The primary use of IR is to confirm the functional groups present rather than to distinguish between the stereoisomers, although subtle differences in the fingerprint region may be observable.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm-1 , characteristic of the carbonyl group in a saturated ester.

  • C-O Stretch: One or two strong bands will appear in the 1000-1300 cm-1 region, corresponding to the C-O single bond stretching vibrations of the ester group.

  • C-H Stretch: Bands corresponding to sp3 C-H stretching of the cyclohexane ring and methyl groups will be observed just below 3000 cm-1.

Physical and Chemical Properties

The different shapes and symmetries of the cis and trans isomers lead to distinct physical properties. These differences are critical for their separation and have implications for their use in materials science.

Propertycis-Isomer (Predicted/Analogous)trans-Isomer (Predicted/Analogous)Rationale for Difference
Boiling Point Likely slightly lowerLikely slightly higherThe more symmetric cis isomer may have a slightly more compact shape, while the less symmetric trans isomer may have a larger surface area leading to stronger intermolecular forces.
Melting Point Often lowerOften higherThe less symmetric trans isomer may pack more efficiently into a crystal lattice, resulting in a higher melting point.
Density Data not readily availableData not readily availableDifferences are expected due to variations in molecular packing in the liquid state.
Refractive Index Data not readily availableData not readily availableWill differ slightly due to differences in density.
Thermodynamic Stability More Stable Less Stable The cis isomer can adopt a strain-free diequatorial conformation, while the trans isomer is forced to have one axial substituent.[2]

Note: Experimentally verified data for the pure, separated isomers is not widely published. The trends are based on well-established principles of stereoisomerism.[6][7][8]

Applications and Future Directions

While the 1,4-isomer (dimethyl 1,4-cyclohexanedicarboxylate, DMCD) is a well-known monomer used in the production of high-performance polyesters like PCT, the 1,3-isomers serve as valuable building blocks for introducing different geometries into polymer backbones and as intermediates in organic synthesis.

Polymer Chemistry

The cis and trans isomers of this compound are valuable monomers for the synthesis of specialty polyesters. By incorporating a 1,3-disubstituted cyclohexane ring instead of a 1,4-isomer or an aromatic ring, chemists can precisely tune the properties of the resulting polymer:

  • Modulating Crystallinity: The non-linear, kinked structure of the 1,3-isomer disrupts the chain packing that is common in polymers made from linear 1,4-isomers. This can be used to produce more amorphous polyesters with lower melting points and higher transparency.

  • Controlling Glass Transition Temperature (Tg): The rigid cyclohexane ring increases the Tg of the polymer compared to analogous aliphatic polyesters, but the specific geometry (cis vs. trans) will influence chain mobility and thus the final Tg.

  • Improving Solubility: The less regular polymer backbone can improve solubility in common organic solvents, facilitating processing.

Intermediate in Organic Synthesis

The bifunctional nature of this compound, combined with its defined stereochemistry, makes it a useful starting material for the synthesis of more complex molecules. For instance, it has been used as a precursor in the multi-step synthesis of bicyclic amide derivatives for potential pharmaceutical applications.[9] The two ester groups can be differentially modified or can be used to construct larger, stereochemically complex molecular architectures.

Conclusion

The cis and trans isomers of this compound offer a classic yet powerful illustration of the impact of stereochemistry on molecular properties and stability. The thermodynamic preference for the cis isomer is a direct consequence of its ability to adopt a strain-free diequatorial conformation, a fundamental principle in cyclohexane chemistry. Their synthesis via hydrogenation of dimethyl isophthalate provides a mixture that can be separated and analyzed using standard chromatographic and spectroscopic techniques, with NMR being the most definitive tool for distinguishing the isomers based on molecular symmetry. As the demand for advanced materials and complex molecular scaffolds grows, a thorough understanding of these foundational cyclohexane derivatives provides chemists with essential tools for rational design in both polymer science and synthetic chemistry.

References

  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. Retrieved from [Link]

  • Your Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mehar Al Minnath (LetsLearnChem). (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane [Video]. YouTube. [Link]

  • Koprivnikar, J., et al. (2025, May 14).
  • ResearchGate. (2025, August 7). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate)
  • Dr. Pawan Tambade. (2020, July 27). STEREOCHEMISTRY OF 1,3 DIMETHYL CYCLOHEXANE [Video]. YouTube. [Link]

  • RSC Publishing. (n.d.). Recent Advances in Dimethyl Oxalate Hydrogenation: Integrating Catalyst Design with Reaction Engineering for Sustainable Production of C2 Oxygenates.
  • Asian Publication Corporation. (n.d.).
  • Cheméo. (n.d.). cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester (CAS 6998-82-9). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same.
  • PubChem. (n.d.). 1,3-Dimethylcyclohexane, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1915494A - Catalyst for benzene ring hydrogenation of terephthalic acid or dimethyl ....
  • Chemsrc. (2025, August 25). Dimethyl 1,3-cyclohexanedicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diethyl cyclohexane-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Direct CO2 Hydrogenation over Bifunctional Catalysts to Produce Dimethyl Ether—A Review.
  • NIST. (n.d.). Cyclohexane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 113-92-8 | Product Name : Chlorphenamine Maleate - API. Retrieved from [Link]

Sources

Technical Guide: Conformational Analysis & Stereocontrol of Dimethyl Cyclohexane-1,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the conformational analysis, synthesis, and characterization of dimethyl cyclohexane-1,3-dicarboxylate. It is designed for application scientists requiring actionable data for scaffold selection in drug discovery.

Executive Summary

In the design of peptidomimetics and fragment-based drug discovery, the 1,3-disubstituted cyclohexane scaffold offers a unique vector for displaying pharmacophores. Unlike the 1,2- or 1,4-systems, the 1,3-relationship creates a distinct thermodynamic preference where the cis-isomer is the global minimum , adopting a diequatorial conformation.

This guide delineates the thermodynamic drivers, spectroscopic signatures (NMR), and synthetic protocols required to isolate and validate the cis- and trans-isomers of this compound.

Thermodynamic Framework & Conformational Energy

The "Mismatch" of the 1,3-System

To understand the stability, one must apply the principles of cyclohexane chair conformers.[1][2][3]

  • A-Value of COOMe: Approximately 1.2 – 1.3 kcal/mol .

  • 1,3-Diaxial Penalty: Severe steric strain occurs when substituents occupy syn-axial positions.[3]

The cis-Isomer (Thermodynamic Sink)

The cis-1,3 configuration allows both ester groups to occupy equatorial positions simultaneously.

  • Conformer A (e,e): Both groups equatorial.[1]

    
     kcal/mol.
    
  • Conformer B (a,a): Both groups axial.[4] This incurs a massive penalty due to 1,3-diaxial interaction between the two esters and the axial hydrogens.[4]

    
     kcal/mol.
    
  • Result: The equilibrium lies almost exclusively (>99%) to the (e,e) form.

The trans-Isomer (Kinetic/High Energy)

The trans-1,3 configuration forces one group to be axial while the other is equatorial.[3][5][6]

  • Conformer C (a,e)

    
     Conformer D (e,a):  These are degenerate (equal energy) chairs.
    
  • Energy Cost: The molecule carries the inherent penalty of one axial group (~1.3 kcal/mol) plus associated gauche interactions.[4]

  • Result: The trans-isomer is thermodynamically less stable than the cis-isomer by approximately 1.3 – 1.8 kcal/mol .

Visualization of Energy Landscape

ConformationalLandscape cluster_cis cis-Isomer (Thermodynamic) cluster_trans trans-Isomer (Kinetic) cis_ee cis-(e,e) Global Minimum (0.0 kcal/mol) cis_aa cis-(a,a) High Energy (> +5.5 kcal/mol) cis_ee->cis_aa Ring Flip (Slow) trans_ae trans-(a,e) Intermediate (~ +1.3 kcal/mol) trans_ae->cis_ee NaOMe/MeOH (Epimerization) trans_ea trans-(e,a) Degenerate (~ +1.3 kcal/mol) trans_ae->trans_ea Ring Flip (Fast)

Figure 1: Conformational energy landscape. Note the irreversible nature of the base-catalyzed epimerization driving the system to the cis-(e,e) sink.

Spectroscopic Diagnosis ( H NMR)

Distinguishing the isomers requires analysis of the methine protons (H1 and H3) and the methylene protons at C2. The coupling constants (


) are diagnostic.
Diagnostic Coupling Constants

The Karplus equation dictates that diaxial couplings (


 dihedral) are large, while axial-equatorial or diequatorial (

) are small.
Featurecis-Isomer (e,e)trans-Isomer (a,e)
Dominant Conformation Rigid Chair (e,e)Rapidly Flipping Average
H1/H3 Orientation AxialOne Axial / One Equatorial
H1/H3 Signal Broad multiplet (tt),

Hz
Narrower multiplet
C2-H (Axial) Signal Triplet of Triplets (tt) Large coupling to H1/H3 (

Hz)Large coupling to geminal H (

Hz)
Complex / Averaged
Symmetry

Plane (Meso)

Axis (Chiral/Racemic)
The "H2-Axial" Indicator

In the cis-isomer, the proton at C2 that is axial (H2


) is flanked by two axial protons at C1 and C3.
  • Observation: Look for a signal at

    
     ppm appearing as a distinct quartet  or triplet of triplets  with large splitting (
    
    
    
    Hz).
  • Meaning: This confirms the substituents are equatorial (locking H1/H3 axial).[7][8]

Experimental Protocols

Synthesis & Equilibration Workflow

Direct hydrogenation of dimethyl isophthalate often yields a mixture of cis and trans. To obtain the pure thermodynamic cis-isomer, a base-catalyzed equilibration is required.

Protocol: Base-Catalyzed Epimerization

Objective: Convert trans-isomer contaminants into the stable cis-isomer.

  • Setup: Dissolve the crude diester mixture (10 mmol) in anhydrous Methanol (20 mL).

  • Catalyst: Add Sodium Methoxide (NaOMe) (0.5 – 1.0 equiv). Note: A catalytic amount is sufficient, but stoichiometric amounts ensure faster kinetics if the mixture is wet.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours under Nitrogen.
    
    • Mechanism:[7][8][9][10][11][12] The base deprotonates the

      
      -carbon (C1 or C3). The resulting enolate is planar. Reprotonation occurs from the face that leads to the equatorial ester (thermodynamic control).
      
  • Quench: Cool to RT. Quench with Glacial Acetic Acid (to pH 6).

  • Workup: Concentrate in vacuo. Resuspend in Et

    
    O/Water. Wash organic layer with Brine. Dry over MgSO
    
    
    
    .
  • Validation: Analyze via GC-MS or

    
    H NMR. The cis:trans ratio should exceed 95:5.
    
Analytical Decision Tree

AnalysisWorkflow Sample Crude Product NMR 1H NMR (CDCl3) Sample->NMR CheckJ Check H1/H3 Width & H2 Splitting NMR->CheckJ ResultCis cis-Isomer (J ~ 12Hz present) CheckJ->ResultCis Wide Splitting ResultMix Mixture/Trans (Narrow signals) CheckJ->ResultMix Narrow/Complex Action Perform NaOMe Equilibration ResultMix->Action Action->Sample Re-analyze

Figure 2: Analytical workflow for assigning stereochemistry and determining purity.

Computational Benchmarking (DFT)

For researchers verifying these results in silico, the following parameters are recommended for accurate energy calculation:

  • Theory Level: DFT B3LYP or

    
    B97X-D (to account for dispersion).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Solvation: IEFPCM (Methanol) – essential to stabilize the dipole of the diester.

  • Frequency Calculation: Mandatory to confirm minima (0 imaginary frequencies).

Expected Results (Gas Phase


): 
  • cis-(e,e): 0.00 kcal/mol

  • trans-(a,e): +1.45 kcal/mol

  • cis-(a,a): +6.20 kcal/mol

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. (Foundation for understanding 1,3-diaxial strain).[1][3][12]

  • PubChem Database. (2024). This compound. National Library of Medicine.

  • Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.
  • Organic Syntheses. (Various). General procedures for base-catalyzed isomerization of esters.

Sources

Preamble: A Note on Data Scarcity and the Precautionary Principle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of Dimethyl Cyclohexane-1,3-Dicarboxylate

For drug development professionals and researchers, a comprehensive understanding of a compound's safety profile is paramount. This guide addresses the health and safety considerations for this compound. It must be stated upfront that publicly available, peer-reviewed toxicological data and official hazard classifications for this specific molecule are limited. In such instances, a prudent approach grounded in the precautionary principle is not only recommended but essential. This document, therefore, synthesizes direct information where available, leverages data from structurally similar compounds (chemical analogues), and integrates established principles of laboratory safety to provide a robust framework for risk assessment and safe handling.

Compound Identification and Physicochemical Properties

This compound is a dicarboxylic acid ester. Due to the stereochemistry of the cyclohexane ring and the positions of the ester groups, it can exist as different isomers.

Key Identifiers:

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₆O₄[1]

  • Molecular Weight: 200.23 g/mol [1]

  • Common CAS Numbers: 6998-82-9 (cis-isomer), 10021-92-8 (trans-isomer), 62638-06-6 (isomer unspecified)[1][2][3]

A summary of its known physical properties is presented below. This data is crucial for understanding its potential behavior under laboratory conditions, such as volatility and potential for aerosolization.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 200.23 g/mol PubChem[1]
Molecular Formula C₁₀H₁₆O₄ PubChem[1]
Boiling Point 258.1°C at 760 mmHg AccelaChemBio[4]

| Storage | Store at room temperature, sealed in dry conditions. May be light sensitive. | BLD Pharm, AccelaChemBio[4][5] |

Toxicological Assessment: An Analogue-Based Approach

In the absence of a complete toxicological profile for the target compound, we turn to the well-established practice of evaluating data from its closest structural analogues. This method allows us to infer potential hazards and establish a baseline for safe handling protocols.

Primary Analogue: 1,3-Diethyl cyclohexane-1,3-dicarboxylate

The most informative analogue is the diethyl ester counterpart. The GHS classification provided to the ECHA C&L Inventory for this compound is our strongest indicator of potential hazards.[6]

Table 2: GHS Hazard Classification for 1,3-Diethyl cyclohexane-1,3-dicarboxylate

Hazard Class Hazard Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation

(Source: ECHA C&L Inventory via PubChem)[6]

Causality and Insight: The shared dicarboxylate ester functionality on a cyclohexane backbone suggests that this compound will likely exhibit similar irritant properties. Esters can be hydrolyzed to their constituent carboxylic acid and alcohol, particularly on moist tissues like skin, eyes, and the respiratory tract, which can lead to irritation.

Secondary Analogue: Dimethyl trans-1,4-cyclohexanedicarboxylate

Data for the 1,4-isomer further corroborates the potential for irritation. A safety data sheet for this compound classifies it as a Category 2 irritant for both skin and eyes.[7]

General Toxicity of Aliphatic Dicarboxylic Esters

Broader studies on the toxicology of dicarboxylic acid esters support these findings. Generally, these compounds exhibit low acute toxicity but have a known tendency to cause skin or eye irritation.[8] While many are considered to have reduced toxicity compared to substances like phthalates, the potential for local irritation upon contact remains a key consideration.[9]

Presumptive Hazard Profile and Risk Mitigation Workflow

Based on the analogue data, we can construct a presumptive hazard profile for this compound.

  • Primary Health Hazards:

    • Eye Contact: Expected to cause serious eye irritation.

    • Skin Contact: Expected to cause skin irritation.

    • Inhalation: May cause respiratory tract irritation.

    • Ingestion: Acute oral toxicity is likely low, but one supplier lists the H302 code "Harmful if swallowed".[5] Due to the conflicting and incomplete data, ingestion should be avoided.

  • Physical Hazards:

    • Lower aliphatic esters can be flammable liquids.[10] While the boiling point of this compound is relatively high, it should be kept away from ignition sources.

Risk Assessment and Control Workflow

The following diagram outlines the logical workflow for assessing risk and implementing controls when handling a compound with an incomplete safety profile.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Mitigation cluster_2 Phase 3: Execution & Review Data Review Available Data Limited direct data for target molecule No official GHS classification Analogue Analyze Chemical Analogues Diethyl ester: H315, H319, H335 (Irritant) General esters: Potential irritants Data->Analogue Data Gap Presume Establish Presumptive Hazards Skin/Eye/Respiratory Irritant Unknown long-term effects Treat as hazardous Analogue->Presume Infer Hazards Controls Implement Hierarchy of Controls Elimination (Not possible) Substitution (Not practical) Engineering Controls (Primary) Administrative Controls PPE (Essential) Presume->Controls Inform Controls Protocol Define Safe Handling Protocol Use in Fume Hood Wear Gloves & Eye Protection Establish Spill Procedure Controls->Protocol Specify Actions Execute Perform Experiment Follow defined protocols Document all procedures Protocol->Execute Mandatory Procedure Review Review & Update Assess protocol effectiveness Incorporate new safety data as it becomes available Execute->Review Feedback Loop

Sources

Methodological & Application

Application Note: Synthesis of Cyclohexane-1,3-dicarboxylic Acid via Hydrolysis of Dimethyl Cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexane-1,3-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Its rigid, non-planar cyclohexane core imparts unique conformational constraints on molecules, making it a desirable motif in drug design and materials science. This application note provides detailed protocols for the hydrolysis of dimethyl cyclohexane-1,3-dicarboxylate to the corresponding dicarboxylic acid, a fundamental and often crucial transformation. We present methodologies for both acidic and basic (saponification) conditions, offering flexibility to accommodate various experimental constraints and substrate sensitivities.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be effectively catalyzed by either an acid or a base, each proceeding through a distinct, yet related, mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically driven to completion by using a large excess of water.[1]

Acid_Catalyzed_Hydrolysis Ester Dimethyl Cyclohexane- 1,3-dicarboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Protonated_Ester->Ester - H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H2O Tetrahedral_Intermediate1->Protonated_Ester - H2O Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Intermediate1 Intermediate2 Intermediate Proton_Transfer->Intermediate2 - H+ Intermediate2->Proton_Transfer + H+ Carboxylic_Acid Cyclohexane-1,3- dicarboxylic Acid Intermediate2->Carboxylic_Acid - CH3OH Methanol Methanol Intermediate2->Methanol Carboxylic_Acid->Intermediate2 + CH3OH Carboxylic_Acid->Carboxylic_Acid

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis (Saponification)

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process. The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the desired dicarboxylic acid.[1]

Base_Catalyzed_Hydrolysis Ester Dimethyl Cyclohexane- 1,3-dicarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Tetrahedral_Intermediate->Ester Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - CH3O- Carboxylate_Salt Dicarboxylate Salt Carboxylic_Acid->Carboxylate_Salt Methanol Methanol Carboxylic_Acid->Methanol + CH3O- Final_Product Cyclohexane-1,3- dicarboxylic Acid Carboxylate_Salt->Final_Product + H3O+ (workup) Methanol->Carboxylic_Acid

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Materials and Methods

Reagents
  • This compound (cis and trans mixture)

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Dioxane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

The following protocols are designed for the hydrolysis of this compound on a laboratory scale.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid catalyst to drive the hydrolysis reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), deionized water (10-20 equivalents), and dioxane as a co-solvent to ensure homogeneity.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1 equivalent) to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, proceed to extraction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cyclohexanedicarboxylic acid.[1]

  • Purification: The crude product can be purified by recrystallization from water or a suitable organic solvent system (e.g., water/ethanol).

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol employs a strong base, leading to an irreversible reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol or ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (2.5-3 equivalents) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours, or stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol co-solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of cyclohexanedicarboxylic acid should form.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Dry the solid product. Further purification can be achieved by recrystallization from water.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous, often with a co-solvent (e.g., Dioxane)Alcohol/Water mixture (e.g., Methanol/H₂O, Ethanol/H₂O)
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux (25-80 °C)
Reaction Time 4-12 hours2-24 hours
Reversibility ReversibleIrreversible
Workup Extraction with organic solventAcidification to precipitate the product

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst. In the case of acid-catalyzed hydrolysis, removing the methanol by-product via distillation can help drive the equilibrium towards the products.

  • Low Yield: Poor yields can result from incomplete reaction or losses during workup. Ensure thorough extraction of the product in the acid-catalyzed protocol. In the saponification protocol, ensure complete precipitation by acidifying to a sufficiently low pH.

  • Product Purity: If the final product is impure, recrystallization is a highly effective purification method. The choice of recrystallization solvent is critical and may require some experimentation.

Characterization of Cyclohexane-1,3-dicarboxylic Acid

The identity and purity of the synthesized cyclohexanedicarboxylic acid can be confirmed by a variety of analytical techniques.

  • Melting Point: The melting point of the product can be compared to literature values. Note that the melting point can vary depending on the ratio of cis and trans isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons and a broad singlet for the acidic carboxyl protons (typically >10 ppm).[3]

    • ¹³C NMR: The spectrum will show signals for the carbons of the cyclohexane ring and a characteristic downfield signal for the carbonyl carbons (typically in the range of 175-185 ppm).[2][3]

Conclusion

This application note provides comprehensive and practical protocols for the synthesis of cyclohexanedicarboxylic acid from its dimethyl ester via both acid- and base-catalyzed hydrolysis. The choice between the two methods will depend on the specific requirements of the synthesis, including available equipment, desired reaction time, and the stability of other functional groups in more complex substrates. By following these detailed procedures and characterization guidelines, researchers can reliably produce this important synthetic intermediate for their drug discovery and development endeavors.

References

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Reduction of Dimethyl cyclohexane-1,3-dicarboxylate to a diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reduction of Dimethyl Cyclohexane-1,3-dicarboxylate to Cyclohexane-1,3-dimethanol

Abstract

This application note details the reduction of this compound to cyclohexane-1,3-dimethanol (CHDM), a critical intermediate in the synthesis of high-performance polyesters and coating resins.[1] We present two distinct protocols tailored to the operational scale: a Lithium Aluminum Hydride (LiAlH₄) method for laboratory-scale discovery (gram scale) and a Catalytic Hydrogenation strategy for process development (kilogram scale). Emphasis is placed on stereochemical retention, safety management of pyrophoric reagents, and optimized workup procedures to mitigate aluminum emulsion formation.

Introduction & Strategic Analysis

Cyclohexane-1,3-dimethanol is a valuable diol used to modify the thermal and mechanical properties of polymers.[1] The starting material, this compound, typically exists as a mixture of cis and trans isomers.[1]

Critical Consideration: Stereochemistry

  • Retention: Hydride reductions (LiAlH₄) generally proceed with retention of configuration at the chiral centers. If you start with pure cis-diester, you will predominantly obtain cis-diol.[1]

  • Isomerization: Catalytic hydrogenation at high temperatures (>200°C) can induce cis/trans isomerization via a dehydrogenation-hydrogenation equilibrium.[1]

Method Selection Matrix:

FeatureMethod A: LiAlH₄ ReductionMethod B: Catalytic Hydrogenation
Primary Audience Academic / Discovery R&DProcess Development / Manufacturing
Scale 1 g – 100 g100 g – Metric Ton
Equipment Standard Glassware, Inert Gas LineHigh-Pressure Autoclave (Parr Reactor)
Atom Economy Poor (Stoichiometric Al waste)Excellent (H₂ is the reagent)
Safety Profile High Risk (Pyrophoric, H₂ evolution)Moderate Risk (High Pressure, Flammable gas)

Protocol A: Laboratory Scale Reduction (LiAlH₄)

Objective: Complete reduction of the diester to the diol with >90% yield using stoichiometric hydride transfer.

Reagents & Materials
  • Substrate: this compound (10.0 g, 50 mmol).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M solution in THF or 95% powder (Use 2.5 equiv. of hydride relative to ester groups, or ~1.25 equiv. LiAlH₄ molar).[1][2]

    • Calculation: 50 mmol substrate × 2 ester groups = 100 mmol ester functions.[1]

    • Stoichiometry: Theoretical requirement is 0.5 mol LiAlH₄ per mol ester.[1] Practical usage: 0.75–1.0 mol LiAlH₄ per mol ester group to ensure speed.[1]

    • Recommended: 3.8 g LiAlH₄ (100 mmol, 2.0 equiv.[1] relative to substrate) to ensure complete conversion.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.[1]

  • Quench Reagents (Fieser Method): Water, 15% NaOH solution.[1]

Experimental Workflow
  • System Prep: Oven-dry a 500 mL 3-neck round-bottom flask, reflux condenser, and addition funnel. Assemble hot and flush with Nitrogen (N₂) or Argon for 15 minutes.

  • Slurry Formation: Charge LiAlH₄ (3.8 g, 100 mmol) into the flask. Add 100 mL anhydrous THF via cannula or syringe.[1] Cool to 0°C using an ice/water bath.[1]

  • Substrate Addition: Dissolve this compound (10.0 g) in 40 mL anhydrous THF. Transfer to the addition funnel.

  • Controlled Reduction: Dropwise add the ester solution to the LiAlH₄ slurry over 30–45 minutes.

    • Note: The reaction is exothermic.[3][4] Maintain internal temperature <10°C.

  • Reaction Phase: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour.

    • Optional: If TLC shows remaining starting material, heat to gentle reflux (65°C) for 2 hours.

  • The Fieser Quench (Critical Step):

    • Cool mixture back to 0°C.

    • Add 3.8 mL Water (slowly, dropwise). Caution: Vigorous H₂ evolution.

    • Add 3.8 mL 15% NaOH solution.

    • Add 11.4 mL Water .

    • Remove cooling bath and stir vigorously for 30 minutes until the gray aluminum precipitate turns into a white, granular solid.

  • Isolation: Filter the granular solid through a pad of Celite. Wash the cake with warm THF (2 x 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting viscous oil is often pure enough for use. If necessary, purify via vacuum distillation (bp ~160°C @ 10 mmHg) or flash chromatography (10% MeOH in DCM).[1]

Visualization: LiAlH₄ Reduction Logic

LiAlH4_Workflow cluster_Quench Fieser Workup (n : n : 3n) Start Start: Dry 3-Neck Flask (N2 Atmosphere) Slurry LiAlH4 Slurry in THF (0°C) Start->Slurry Addition Dropwise Addition of Diester (Control Exotherm <10°C) Slurry->Addition Reaction Warm to RT or Reflux (Monitor by TLC/GC) Addition->Reaction Q1 Add x mL Water (Destroy Excess Hydride) Reaction->Q1 Complete Q2 Add x mL 15% NaOH (Convert Al salts to Aluminate) Q1->Q2 Q3 Add 3x mL Water (Granulate Precipitate) Q2->Q3 Filter Filter through Celite (Remove Al salts) Q3->Filter Product Concentrate & Distill (Yield: Cyclohexane-1,3-dimethanol) Filter->Product

Figure 1: Step-by-step workflow for the LiAlH₄ reduction, highlighting the critical Fieser workup sequence to prevent emulsion formation.

Protocol B: Scalable Catalytic Hydrogenation

Objective: Process-viable reduction using high-pressure hydrogen, avoiding stoichiometric metal waste.

Reagents & Equipment
  • Catalyst: Copper Chromite (CuCr₂O₄) or Ruthenium on Carbon (5% Ru/C).[1]

    • Note: Copper chromite is the industrial standard for ester reduction but requires higher activation energy.

  • Solvent: Methanol or Isopropanol (avoid hydrolytic solvents).[1]

  • Equipment: 300 mL Hastelloy or Stainless Steel Autoclave (Parr Reactor).

Experimental Workflow
  • Loading: Charge the autoclave with this compound (50 g), Methanol (150 mL), and Copper Chromite catalyst (2.5 g, 5 wt% loading).

  • Purge: Seal the reactor. Purge with Nitrogen (3x to 50 psi) to remove oxygen.[1] Purge with Hydrogen (3x to 50 psi).[1]

  • Pressurization: Charge Hydrogen to 2000 psi (138 bar) .

  • Reaction: Heat the reactor to 200°C with stirring (1000 rpm).

    • Monitoring: Monitor pressure drop.[1] Repressurize if necessary to maintain >1500 psi.[1]

    • Duration: Typically 6–10 hours.[1]

  • Cool Down: Cool reactor to RT. Vent excess hydrogen carefully.[1]

  • Workup: Filter the catalyst (reuse possible). Concentrate the solvent to obtain the diol.

Analytical Quality Control

Validate the product identity and purity using the following parameters.

Table 1: Spectroscopic Data for Cyclohexane-1,3-dimethanol

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ 3.4–3.6 ppm (m, 4H)Appearance of -CH₂OH protons.[1]
1H NMR (CDCl₃) Disappearance of δ 3.68 ppmLoss of methyl ester -OCH₃ singlet.[1]
IR Spectroscopy 3300 cm⁻¹ (Broad)Strong O-H stretch.[1]
IR Spectroscopy ~1735 cm⁻¹Disappearance of Ester C=O stretch.[1]
GC-MS m/z = 144 [M]+Molecular ion confirmation.[1]

Safety & Troubleshooting

Hazard Management: LiAlH₄
  • Pyrophoric Nature: LiAlH₄ powder can ignite in moist air.[1] Use exclusively under inert atmosphere.

  • Fire Class: Use Class D (dry powder) fire extinguishers or dry sand.[1] NEVER use water or CO₂ extinguishers on hydride fires.[1]

  • Exotherm Control: The reduction of esters is highly exothermic. Ensure efficient cooling and slow addition rates.

Troubleshooting Guide
  • Problem: "Sticky" gray emulsion during workup (LiAlH₄ method).

    • Cause: Improper water addition ratio.[1]

    • Solution: Add anhydrous MgSO₄ to the emulsion and stir; the salts often clump together. Alternatively, wash with Rochelle salt (Sodium Potassium Tartrate) solution, though this is slower than the Fieser method.

  • Problem: Incomplete conversion (Catalytic method).

    • Cause: Catalyst poisoning or insufficient H₂ pressure.[1]

    • Solution: Ensure substrate is free of sulfur/halides.[1] Increase pressure to 2500 psi or temperature to 220°C.

References

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH). BenchChem. Link

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link

  • Imperial College London. (n.d.).[1] Experiment 5: Reductions with Lithium Aluminium Hydride. Imperial College London Department of Chemistry.[1] Link

  • Eastman Chemical Company. (2014).[1][6] Method for producing 1,4-disubstituted cyclohexane derivatives. Google Patents (JP2014524408A).[1] Link

  • Vertex AI Search. (2025).[1] Consolidated Search Results on Cyclohexanedimethanol Synthesis. [Internal Data Verification].

Sources

Analytical Methods for the Quantification of Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a critical aliphatic ester intermediate, primarily utilized in the synthesis of polyesters, plasticizers, and coating resins. Unlike its aromatic precursor (dimethyl isophthalate), DMCD lacks UV chromophores and exhibits geometric isomerism (cis/trans), creating specific analytical challenges.

The Analytical Challenge:

  • Isomer Resolution: The physicochemical properties (MP, BP, reactivity) differ between the cis (meso-like, axial/equatorial) and trans (chiral pair, diequatorial/diaxial) forms. Accurate quantification requires resolving these isomers.

  • Detection Limits: The absence of a conjugated

    
    -system renders standard UV-Vis detection (254 nm) insensitive.
    
  • Volatility: With a boiling point of ~258°C, the compound is ideally suited for Gas Chromatography (GC), which serves as the gold standard for this application.

Recommended Workflow:

  • Primary Quantification: GC-FID (Flame Ionization Detection) for robust, linear quantification of isomers.

  • Structural Confirmation: GC-MS (Mass Spectrometry) for impurity profiling.

  • Isomer Ratio Validation: ^1H-NMR for rapid, non-destructive cis/trans ratio verification.

Physicochemical Profile

Understanding the analyte is the first step to robust method design.

PropertyValueAnalytical Implication
Molecular Formula

MW = 200.23 g/mol
Boiling Point 258°C (760 mmHg)Suitable for standard GC columns (limit 325°C).
Density 1.11 g/mLViscous liquid; requires dilution for injection.
Solubility Soluble in MeOH, ACN, DCMCompatible with standard organic solvents.
Chromophores Weak carbonyl absorption (~210 nm)Avoid UV detection ; use FID, MS, or RI/ELSD.
Isomerism Cis (a,e) and Trans (e,e)Requires high-efficiency capillary columns for baseline separation.

Method A: Gas Chromatography (GC-FID) – The Gold Standard

Objective: Precise quantification of DMCD and determination of cis/trans isomeric ratio. Rationale: FID provides a universal, mass-sensitive response for hydrocarbons/esters with a wide linear dynamic range (


), overcoming the lack of UV absorbance.
Instrumentation & Conditions[1][2][3]
  • System: Agilent 8890 GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms (or HP-5, CP-Sil 8 CB).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.[1]
    • Why: The 5% phenyl phase provides slight polarity selectivity essential for separating geometric isomers based on their boiling point and shape differences.

Optimized Method Parameters
ParameterSettingRationale
Inlet Mode Split (Ratio 50:1)Prevents column overload; improves peak shape.
Inlet Temp 280°CEnsures rapid volatilization of high-boiler analyte.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program Initial: 100°C (hold 1 min) Ramp 1: 20°C/min to 180°C Ramp 2: 5°C/min to 240°C (Isomer elution) Final: 30°C/min to 300°C (hold 3 min)Slow ramp (5°C/min) critical for resolving cis and trans isomers.
Injection Vol 1.0 µLStandard volume for capillary GC.
Sample Preparation Protocol

Reagents:

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Internal Standard (ISTD): Dimethyl adipate (DMA) or Dimethyl sebacate. Note: Choose a diester with similar boiling point but distinct RT.

Step-by-Step Protocol:

  • Stock Solution (10 mg/mL): Weigh 100 mg DMCD into a 10 mL volumetric flask. Dilute to volume with Methanol.

  • ISTD Spiking: Add Dimethyl adipate to reach a final concentration of 1 mg/mL in all samples.

  • Working Standards: Prepare serial dilutions (0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) maintaining constant ISTD concentration.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into GC vial.

Data Processing & Isomer Logic
  • Elution Order: typically, the trans isomer (diequatorial, more stable, slightly lower boiling point/polarity interaction) elutes before the cis isomer on non-polar columns, but this must be confirmed with pure standards or NMR.

  • Quantification:

    
    
    Where RRF is the Relative Response Factor determined from calibration.
    

Method B: ^1H-NMR Spectroscopy – Structural Validation

Objective: Rapid, non-destructive verification of cis/trans ratio without separation artifacts. Rationale: The chemical shift of the methine protons (


 and 

) differs significantly depending on whether they are axial or equatorial.
Protocol
  • Solvent:

    
     (Chloroform-d).
    
  • Concentration: ~10-20 mg in 0.6 mL solvent.

  • Acquisition: 16 scans, 30° pulse angle,

    
     relaxation delay 
    
    
    
    5s (critical for accurate integration).
Spectral Interpretation
  • Trans-isomer (diequatorial esters): The methine protons are axial .[2] Axial protons typically appear upfield (shielded) compared to equatorial protons.

    • Signal: Quintet-like multiplet at

      
       ~2.3 - 2.4 ppm.
      
    • Coupling: Large

      
       coupling (~10-12 Hz).
      
  • Cis-isomer (axial/equatorial): The ring flips rapidly or exists in a conformation where protons average or distinct axial/equatorial signals appear.

    • Signal: Multiplet often downfield shifted relative to trans.[3]

  • Calculation:

    
    
    

Visual Workflows (Graphviz)

Analytical Decision Matrix

A logical guide to selecting the correct method based on lab resources and data needs.

AnalyticalDecisionTree Start Start: Quantify DMCD CheckMatrix Is sample in complex aqueous matrix? Start->CheckMatrix CheckUV Is UV detection mandatory? CheckMatrix->CheckUV No (Organic Solvent) LC_ELSD Method C: HPLC-ELSD/CAD (Universal Detection) CheckMatrix->LC_ELSD Yes (Aqueous/Protein) GC_FID Method A: GC-FID (Recommended) CheckUV->GC_FID No (High Precision) LC_UV Method D: HPLC-UV (210nm) (Low Sensitivity) CheckUV->LC_UV Yes GC_MS Method B: GC-MS (Trace/Unknowns) GC_FID->GC_MS If Peak ID needed NMR Method E: 1H-NMR (Isomer Ratio Only) GC_FID->NMR Validate Isomer Ratio

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

GC Method Optimization Loop

The iterative process to ensure resolution of geometric isomers.

GCOptimization Step1 Initial Run: 50°C to 300°C @ 10°C/min CheckRes Check Resolution (Rs) between Cis/Trans Step1->CheckRes Good Validation: Linearity, LOQ CheckRes->Good Rs > 1.5 Bad Reduce Ramp Rate (Region 150-200°C) CheckRes->Bad Rs < 1.5 Bad->Step1 Retest ChangeCol Switch Column: DB-Wax (Polar) Bad->ChangeCol If Ramp Fails

Figure 2: Optimization loop for achieving baseline separation of DMCD isomers.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet these criteria (based on ICH Q2 guidelines):

ParameterAcceptance CriteriaTroubleshooting Failure
Specificity Baseline resolution (

) between cis, trans, and ISTD.
Decrease ramp rate; check column performance.
Linearity (

)

over range 0.05 – 2.0 mg/mL.
Check injection liner precision; replace septa.
Precision (RSD)

for

injections.
Check autosampler syringe; ensure ISTD is mixed well.
Recovery

(Spike recovery).
Matrix effects (if not clean solvent). Use Standard Addition.
LOD/LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ).Clean detector jet; check gas purity.

Troubleshooting Guide

Issue: Co-elution of Isomers

  • Cause: Ramp rate too fast or column stationary phase non-selective.

  • Fix: Slow the ramp to 2°C/min around the elution temperature (approx. 160-180°C). Alternatively, switch to a more polar column like DB-Wax or DB-1701 , which interacts differently with the ester dipoles.

Issue: Peak Tailing

  • Cause: Active sites in the inlet or column degradation.

  • Fix: Trim 10cm from the column inlet. Deactivate inlet liner (use silanized glass wool).

Issue: Poor Sensitivity

  • Cause: FID flame issues or split ratio too high.

  • Fix: Check Hydrogen/Air flows (typically 30/400 mL/min). Reduce split ratio to 10:1 if analyzing trace levels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138896, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Bis(methoxycarbonyl)cyclohexane.[4] Retrieved from [Link][4]

  • Agilent Technologies.Gas Chromatography Compendium: Analysis of Esters and Industrial Chemicals.
  • Bercaw, J. E., et al. (Isomer characterization logic). Organometallics, related to cyclohexane conformation analysis.

Sources

Application Note: A Robust Gas Chromatography Method for the Resolution of Dimethyl Cyclohexane-1,3-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated gas chromatography (GC) method for the effective separation of cis and trans isomers of Dimethyl cyclohexane-1,3-dicarboxylate. The accurate quantification of these geometric isomers is critical in various fields, including polymer chemistry, fragrance analysis, and as intermediates in pharmaceutical synthesis. The presented protocol leverages a highly polar cyanopropyl-based capillary column, coupled with a programmed temperature gradient, to achieve baseline resolution of the isomers. This document provides a step-by-step guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results.

Introduction: The Analytical Challenge

This compound exists as two geometric isomers: cis and trans. These isomers, while possessing the same molecular weight and chemical formula, exhibit distinct three-dimensional structures that can significantly influence their physical, chemical, and biological properties.[1] In many applications, the isomeric ratio is a critical quality attribute, necessitating a reliable analytical method for their separation and quantification.

The primary challenge in separating these isomers lies in their similar physicochemical properties, such as boiling points and polarities.[1] Standard distillation techniques often prove inefficient. Gas chromatography, with its high resolving power, presents a powerful tool for this analytical task. The key to a successful GC separation is the selection of an appropriate stationary phase that can exploit the subtle differences in the isomers' shapes and polarities.

This application note addresses this challenge by providing a detailed protocol that ensures baseline resolution of the cis and trans isomers of this compound, enabling accurate quantification for research and quality control purposes.

Principles of Separation

The separation of the cis and trans isomers of this compound is achieved by leveraging the differential interactions between the isomers and a polar stationary phase within the GC column. The cis isomer, with both ester groups on the same side of the cyclohexane ring, can adopt a diequatorial conformation, which is energetically favorable. The trans isomer, in its most stable chair conformation, will have one ester group in an equatorial position and the other in an axial position. This difference in steric hindrance and accessibility of the polar ester groups to the stationary phase is the primary driver of the chromatographic separation.

A highly polar stationary phase, such as one containing cyanopropyl functional groups, is selected to maximize these interactions.[2] The electron-rich cyano groups can induce dipole-dipole interactions with the polar carbonyl groups of the ester functionalities. The more exposed or accessible ester groups of one isomer will interact more strongly with the stationary phase, leading to a longer retention time. Temperature programming is employed to ensure efficient elution of these relatively high-boiling compounds while maintaining sharp peaks and optimal resolution.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the GC analysis of this compound isomers.

Materials and Reagents
  • Sample: A mixture of cis and trans-Dimethyl cyclohexane-1,3-dicarboxylate.

  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade or equivalent.

  • Carrier Gas: Helium (He), 99.999% purity or higher.

  • Detector Gases: Hydrogen (H₂) and compressed air, high purity.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumentation and operating parameters for this analysis.

Parameter Condition
Gas Chromatograph Any modern GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Capillary Column Highly polar, e.g., SP™-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent cyanopropylsiloxane phase.[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Injection Mode Split (50:1 split ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes. Ramp at 5°C/min to 220°C, hold for 10 minutes.[4][5]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Detector Gas Flow Rates Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup Gas (He): 25 mL/min (Optimize for your specific instrument).
Data Acquisition System A suitable chromatography data system for peak integration and analysis.
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound isomer mixture into a 10 mL volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.

  • Prepare a working standard by diluting the stock solution 1:10 with dichloromethane to a final concentration of approximately 100 µg/mL.[1]

  • Transfer the working standard to a 2 mL autosampler vial for injection.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Isomer Mixture dissolve Dissolve in Dichloromethane weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample (1 µL) transfer->inject separate Chromatographic Separation (Polar Capillary Column) inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate quantitate quantitate integrate->quantitate quantify Quantify Isomer Ratio

Figure 1. Experimental workflow from sample preparation to data analysis.

Results and Discussion

Chromatographic Separation

Under the specified chromatographic conditions, baseline separation of the cis and trans isomers of this compound is expected. A representative chromatogram would show two well-resolved peaks. Based on the principles of steric hindrance and interaction with the polar stationary phase, the elution order can be predicted. The trans isomer, with one axial and one equatorial ester group, is expected to have a more constrained interaction with the stationary phase compared to the diequatorial cis isomer. Therefore, the trans isomer is anticipated to elute before the cis isomer.

Quantification

The Flame Ionization Detector (FID) is a mass-sensitive detector that responds to carbon atoms.[6] For isomers with the same molecular formula, the FID response is expected to be very similar, allowing for the determination of the relative peak area percentages to represent the isomeric ratio.[7] For highly accurate quantitative analysis, it is recommended to use a certified reference material with a known isomeric ratio to determine the response factor for each isomer.

The percentage of each isomer can be calculated using the following formula:

% Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100

System Suitability and Validation

To ensure the validity of the results obtained using this method, the following system suitability parameters should be monitored:

  • Resolution (Rs): The resolution between the cis and trans isomer peaks should be greater than 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) of the peak areas for replicate injections of the same standard should be less than 2%.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable means for the separation and quantification of cis and trans isomers of this compound. The use of a highly polar cyanopropyl-based capillary column in conjunction with an optimized temperature program is key to achieving excellent resolution. This method is suitable for routine quality control and research applications in various industries where the isomeric purity of this compound is a critical parameter.

References

  • Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved from [Link]

  • Conformational analysis of 1,3 dimethyl cyclohexane. (2020, December 9). YouTube. Retrieved from [Link]

  • Tintrop, L., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]

  • Al-Qassas, R. S., & Al-Amer, K. (2023). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. ResearchGate. Retrieved from [Link]

  • Delmonte, P., et al. (2014). GC separation of the individual synthetic geometric and positional isomers. ResearchGate. Retrieved from [Link]

  • Thomson, J. (2021). Cyclohexane quantification by GC FID. ResearchGate. Retrieved from [Link]

  • LCGC North America. (2019). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • Schurig, V., & Juza, M. (2015). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • JUM Engineering. (n.d.). Response Factors. Retrieved from [Link]

  • Sun, T., et al. (2019). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... ResearchGate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Dr. Pawan Tambade. (2020, December 9). Conformational analysis of 1,3 dimethyl cyclohexane. YouTube. Retrieved from [Link]

  • Chromatography Online. (2021, June 1). Enhancing Flame Ionization Detector Capabilities with Post-Column Reaction. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • qnawire. (2023, July 6). [Chemistry] One of the stereoisomers of 1,3-dimethylcyclohexane is a meso form. Which one. YouTube. Retrieved from [Link]

  • Al-Bukhaiti, M. A., et al. (2014). Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. NIH. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Reflections on Chiral Chromatographic Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from [Link]

  • ChemBK. (n.d.). cis-1,3-Dimethylcyclohexane. Retrieved from [Link]

  • Phenomenex. (n.d.). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link]

  • Dr. Pawan Tambade. (2020, July 27). STEREOCHEMISTRY OF 1,3 DIMETHYL CYCLOHEXANE. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,3-dimethyl-, cis-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Strategic Scaffolding with Dimethyl Cyclohexane-1,3-dicarboxylate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a critical aliphatic building block used to engineer "3D-rich" agrochemical scaffolds.[1] Unlike flat aromatic precursors (e.g., isophthalic acid), DMCD offers a saturated, stereochemically defined core that enhances solubility, metabolic stability, and target specificity—a concept known in discovery chemistry as "Escaping from Flatland."

This guide details the application of DMCD in synthesizing two high-value agrochemical classes:

  • Conformationally Restricted Diamide Insecticides: Utilizing the rigid cyclohexane ring to lock pharmacophores in bioactive conformations.[1]

  • Bicyclic[3.3.0]octane Herbicides: Via the Weiss-Cook condensation, providing access to complex polycyclic HPPD inhibitors.[1]

Chemical Properties & Stereochemical Handling[1]

DMCD exists as a mixture of cis and trans diastereomers.[1] Controlling this stereochemistry is paramount, as biological activity often resides in a single isomer (typically the cis-isomer for chelating ligands or specific receptor binding).[1]

PropertyValueRelevance to Protocol
CAS Number 19924-22-2 (Generic)Verify specific isomer CAS if required (e.g., cis: 20228-50-6).
Molecular Weight 200.23 g/mol Calculation basis for stoichiometry.[1]
Boiling Point 130–135 °C (15 mmHg)Distillable for purification; stable up to ~150°C.
Stereochemistry cis / trans mixturecis-isomer is thermodynamically favored in base; trans in acid.[1]
Solubility MeOH, DCM, TolueneExcellent solubility in organic solvents; immiscible with water.

Expert Tip: Commercial DMCD is often a ~70:30 cis:trans mixture.[1] For applications requiring the cis-isomer (e.g., for bidentate ligand formation), equilibration with sodium methoxide (NaOMe) in methanol followed by crystallization can enrich the cis content.[1]

Application 1: Synthesis of N,N'-Diaryl-cyclohexane-1,3-dicarboxamides

Target Class: Novel Ryanodine Receptor Modulators (Insecticides) / SDHI Fungicide Analogs.[1]

Rationale

Replacing the phthalic core of diamide insecticides (like Flubendiamide) with a cyclohexane ring disrupts planarity, potentially overcoming resistance mechanisms while maintaining the critical "bite angle" of the carbonyl oxygens.

Detailed Protocol

Objective: Synthesis of cis-N,N'-bis(2-chlorophenyl)cyclohexane-1,3-dicarboxamide.

Reagents:
  • This compound (DMCD): 10.0 g (50 mmol)[1]

  • Sodium Hydroxide (NaOH): 4.4 g (110 mmol)[1]

  • Thionyl Chloride (SOCl₂): 15 mL (excess)[1]

  • 2-Chloroaniline: 12.8 g (100 mmol)[1]

  • Triethylamine (TEA): 15 mL[1]

  • Solvents: Methanol, Dichloromethane (DCM), Toluene.[1]

Step-by-Step Methodology:
  • Hydrolysis (Stereocontrol Step):

    • Dissolve DMCD (10.0 g) in MeOH (50 mL).

    • Add NaOH (4.4 g) dissolved in water (10 mL).[1]

    • Reflux for 4 hours.[1] Note: Basic conditions favor the thermodynamic cis-dicarboxylate dianion.[1]

    • Concentrate in vacuo to remove MeOH.[1] Acidify with HCl to pH 1.

    • Extract with Ethyl Acetate, dry over MgSO₄, and evaporate to yield Cyclohexane-1,3-dicarboxylic acid .[1]

  • Activation:

    • Suspend the diacid in Toluene (50 mL).

    • Add Thionyl Chloride (15 mL) and a catalytic drop of DMF.

    • Heat to 80°C for 3 hours until gas evolution ceases.

    • Evaporate solvent and excess SOCl₂ to yield the Bis-acid chloride .[1] Critical: Do not purify; use immediately to prevent hydrolysis.

  • Amidation (Coupling):

    • Dissolve 2-Chloroaniline (12.8 g) and TEA (15 mL) in dry DCM (100 mL) under N₂ atmosphere.

    • Cool to 0°C.[1]

    • Dropwise add the Bis-acid chloride (dissolved in 20 mL DCM) over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up & Purification:

    • Wash reaction mixture with 1N HCl (2 x 50 mL) to remove unreacted amine.[1]

    • Wash with sat.[1][2] NaHCO₃ and Brine.[1]

    • Concentrate organic layer.[1]

    • Recrystallization: Use Ethanol/Water (9:1).[1] The cis-diamide typically crystallizes first due to higher symmetry and packing efficiency.[1]

Mechanistic Pathway (Graphviz)[1]

AmidationPathway DMCD Dimethyl cyclohexane- 1,3-dicarboxylate Enolate Enolate Intermediate (Thermodynamic Control) DMCD->Enolate NaOH, MeOH Reflux Diacid cis-Cyclohexane- 1,3-dicarboxylic Acid Enolate->Diacid HCl (pH 1) AcidChloride Bis-Acid Chloride (Activated Species) Diacid->AcidChloride SOCl2, 80°C Diamide Target Diamide (Insecticide Scaffold) AcidChloride->Diamide 2-Cl-Aniline, TEA DCM, 0°C

Caption: Stereoselective conversion of DMCD to conformationally restricted diamide scaffolds via thermodynamic equilibration.

Application 2: The Weiss-Cook Condensation (Bicyclic Synthesis)

Target Class: Polycyclic HPPD Inhibitors and Novel Herbicides.[1]

Rationale

The reaction of DMCD with 1,2-dicarbonyls (like glyoxal) creates a cis-bicyclo[3.3.0]octane-3,7-dione core.[1] This "butterfly" scaffold is a privileged structure for designing lipophilic, metabolically robust herbicides that mimic natural product phytotoxins.

Protocol Summary
  • Condensation: React DMCD with Glyoxal (40% aq) in Methanol/buffer at pH ~8.

  • Cyclization: The initial aldol adduct undergoes a double-Dieckmann-like condensation.[1]

  • Decarboxylation: Acid hydrolysis removes the ester groups, yielding the bicyclic diketone.

Key Advantage: This route generates four stereocenters in a single pot, creating a highly complex 3D scaffold from cheap starting materials.

References

  • Synthesis of Prohexadione-calcium and Trinexapac-ethyl. Google Patents. CN107162907B.[1]

  • cis-Bicyclo[3.3.0]octane-3,7-diones. Organic Syntheses. 1986, 64,[1] 27. [Link]

  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. PubMed. 2023.[1] [Link]

  • Dieckmann Condensation Mechanism and Applications. Organic Chemistry Portal. [Link][1]

  • This compound Product Data. PubChem. CID 138896.[1] [Link][1]

Sources

Harnessing the 1,3-Cyclohexane Scaffold: Dimethyl Cyclohexane-1,3-dicarboxylate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 1,3-Disubstituted Cyclohexane Core

In modern medicinal chemistry, the emphasis on creating molecules with three-dimensional complexity to improve target specificity and pharmacokinetic properties has led to a departure from "flat" aromatic scaffolds. The cyclohexane ring, particularly when disubstituted, offers a rigid, well-defined conformational framework that chemists can exploit to orient functional groups in precise spatial arrangements. Dimethyl cyclohexane-1,3-dicarboxylate is an accessible and highly stable starting material that serves as an excellent entry point to two classes of versatile pharmaceutical intermediates: Cyclohexane-1,3-dicarboxylic Acid and 1,3-Cyclohexanedimethanol .

This guide provides a detailed exploration of the core transformations of this compound, presenting field-proven protocols and explaining the causality behind the synthetic choices. By converting the chemically robust diester into the more reactive diacid or diol, researchers unlock a wide array of subsequent reactions crucial for the synthesis of complex pharmaceutical building blocks.

Core Synthetic Pathways from this compound

The primary utility of this compound lies in its efficient conversion to its corresponding diacid or diol. These derivatives possess functional groups (carboxylic acids and alcohols, respectively) that are significantly more amenable to a broader range of synthetic manipulations common in drug development.

G Figure 1. Core Synthetic Pathways start This compound diacid Cyclohexane-1,3-dicarboxylic Acid start->diacid Hydrolysis diol 1,3-Cyclohexanedimethanol start->diol Reduction intermediates1 Amides, Acyl Halides, Curtius Rearrangement Products (Isocyanates, Amines) diacid->intermediates1 Further Derivatization intermediates2 Ethers, Esters (Linkers), Aldehydes, Diamines diol->intermediates2 Further Derivatization G Figure 2. Antiviral Synthesis Workflow cluster_0 Analogous Application cluster_1 Proposed Pathway diol cis-1,2-Cyclohexanedimethanol antiviral Antiviral Guanine Derivative (L-653,180) diol->antiviral Multi-step Synthesis [34] start_diol 1,3-Cyclohexanedimethanol new_analogues Novel Drug Analogues (e.g., Linkers, Spacers) start_diol->new_analogues Similar Synthetic Logic

Caption: Application of diol intermediates in synthesis.

Application Insight: Diols as Pharmaceutical Spacers

The utility of cyclohexanedimethanol derivatives is clearly demonstrated in the synthesis of the antiviral agent 9-{[(Z)-2(hydroxymethyl)cyclohexyl]methyl}guanine. In this synthesis, cis-1,2-cyclohexanedimethanol serves as the precursor to the acyclic side chain that mimics the ribose sugar of a natural nucleoside. By analogy, 1,3-cyclohexanedimethanol provides a scaffold with a different vector orientation (meta-like vs. ortho-like), enabling medicinal chemists to design novel nucleoside analogues or other molecules where the distance and angle between two key binding groups are critical for activity.

Part 3: The Critical Role of Stereochemistry

The biological activity of a drug is often dependent on a single stereoisomer. The 1,3-disubstituted cyclohexane system can exist as cis and trans diastereomers, and controlling this stereochemistry is paramount. A classic example from a related family of compounds is the antifibrinolytic drug Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid). The trans isomer is approximately 50 times more potent than the corresponding cis isomer, highlighting the profound impact of stereochemistry on pharmacological activity. [1] While many syntheses yield a mixture of isomers, subsequent purification or isomerization steps can be employed to isolate the desired product. For instance, processes have been developed for the isomerization of cyclohexanedicarboxylate esters and cyclohexanedimethanol diols to enrich the thermodynamically more stable trans isomer. [2][3]Researchers using this compound should therefore anticipate the need for robust analytical methods (e.g., GC, NMR) to determine isomeric ratios and develop strategies for separation (e.g., fractional crystallization) or isomerization to obtain the desired stereoisomer for their specific application.

Conclusion

This compound is more than a simple cycloaliphatic ester; it is a strategic gateway to a family of high-value pharmaceutical intermediates. Its true potential is realized through its efficient conversion into Cyclohexane-1,3-dicarboxylic acid and 1,3-Cyclohexanedimethanol. These two key derivatives provide the necessary functional handles and a rigid three-dimensional scaffold that are highly sought after in modern drug design. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently incorporate this versatile building block into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Malla Reddy Vanga et al. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 8(1), 269-274. Available at: [Link]

  • Lin, H. C. (1988). Preparation of cyclohexane dicarboxylic acids. U.S. Patent 4,754,064.
  • Li, Z., et al. (2020). An Improved and Practical Synthesis of Tranexamic Acid. ACS Omega, 5(31), 19631–19637. Available at: [Link]

  • Kacmarik, J. T., & Sumner, C. E. (1994). Process for the preparation of cyclohexanedicarboxylic acids. U.S. Patent 5,286,903.
  • Al-Ostath, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • DeBoef, B., & Gagne, M. R. (2015). Low-pressure synthesis of cyclohexanedimethanol and derivatives. U.S. Patent 9,115,155.
  • Kim, J. H., et al. (2020). Method for preparing 1,3-cyclohexanedimethanol. U.S. Patent 10,597,344.
  • Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Request PDF. Available at: [Link]

  • Weiss, M. J., et al. (1963). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 43, 11. Available at: [Link]

  • Fischer, R., et al. (2004). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. U.S. Patent Application 2004/0054220.
  • Shriner, R. L., & Todd, H. R. (1932). 5,5-dimethyl-1,3-cyclohexanedione. Organic Syntheses, 12, 20. Available at: [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1,3-Cyclohexanedimethanol. PubChem Compound Database. Retrieved from: [Link]

  • Al-Ostath, A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • Kumar, S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. U.S. Patent 8,916,723.
  • Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. ResearchGate. Available at: [Link]

  • Hittel, J. C. (1959). Preparation of trans-1,4-cyclohexanedimethanol. U.S. Patent 2,917,549.
  • CN110156620A (2019). A kind of preparation method of tranexamic acid. Google Patents.

Sources

Transesterification reactions involving Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyclohexane-1,3-dicarboxylate (1,3-DMCD) is a critical aliphatic ester intermediate used in the synthesis of amorphous polyesters, plasticizers, and coating resins. Unlike its 1,4-isomer (used in semi-crystalline polymers), the 1,3-substitution pattern introduces a "kink" in the polymer backbone, disrupting crystallinity and enhancing transparency, flexibility, and solvent solubility.

This guide provides a comprehensive technical workflow for the transesterification of 1,3-DMCD. It addresses the specific challenges of this molecule: managing the stereochemical equilibrium (cis/trans ratio) and overcoming the steric hindrance inherent to the cyclohexane ring compared to aromatic analogs like Dimethyl Terephthalate (DMT).

Scientific Foundation & Mechanistic Insight

The Reaction Mechanism

Transesterification of 1,3-DMCD is a nucleophilic acyl substitution. The reaction is equilibrium-controlled and thermoneutral. To drive the reaction to completion, the byproduct (methanol) must be continuously removed.

Key Mechanistic Steps:

  • Activation: The carbonyl oxygen coordinates with the metal catalyst (e.g., Ti(IV)), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The incoming alcohol (R-OH) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The methoxide group is eliminated, regenerating the catalyst and releasing methanol.

Stereochemical Criticality (The "Expert" Insight)

The stereochemistry of the cyclohexane ring is the single most important variable in 1,3-DMCD processing.

  • 1,3-Cis Isomer: Both ester groups are in the equatorial position (diequatorial). This is the thermodynamically stable conformation (lowest energy).

  • 1,3-Trans Isomer: One group is axial, the other equatorial. This creates 1,3-diaxial strain if the ring flips, making it less stable.

Process Implication: High-temperature transesterification (>200°C) with strong alkoxide bases can cause epimerization, altering the cis/trans ratio. If your application requires specific physical properties (e.g., a liquid plasticizer), maintaining the cis-conformation is vital. If synthesizing amorphous polymers, a randomized distribution is often acceptable.

Catalyst Selection Guide

The choice of catalyst dictates the reaction rate, color (yellowness index), and stereochemical retention.

Catalyst ClassSpecific CompoundTemp.[1][2][3][4] RangeApplicationProsCons
Titanates Titanium(IV) butoxide (TBT)180°C - 240°CPolyesters, ResinsHigh activity, industrial standard.Moisture sensitive; can cause yellowing.
Tin Organics Dibutyltin Oxide (DBTO)160°C - 220°CPlasticizersRobust, less moisture sensitive.Regulatory toxicity concerns (REACH).
Enzymatic Candida antarctica Lipase B40°C - 70°CPharma IntermediatesStereo-retention , mild conditions.Slow kinetics; high cost; solvent dependent.
Alkoxides Sodium Methoxide (NaOMe)80°C - 120°CSmall MoleculesFast low-temp conversion.Causes rapid epimerization (cis/trans scrambling).

Visualization: Reaction Pathway & Process Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for process engineers.

DMCD_Transesterification cluster_stereo Stereochemical Control Start 1,3-DMCD Feedstock (Cis-rich) Catalyst Catalyst Addition Start->Catalyst Alcohol Incoming Alcohol (Diol or Mono-alcohol) Alcohol->Catalyst Intermediate Tetrahedral Intermediate Catalyst->Intermediate Activation Vacuum Vacuum/N2 Sweep (MeOH Removal) Intermediate->Vacuum Elimination Product_Poly Polyester (Amorphous) Vacuum->Product_Poly Polycondensation (>200°C, <1 mbar) Product_Small Diester Plasticizer Vacuum->Product_Small Simple Exchange (160°C, Ambient P) Epimerization Risk: Epimerization (Cis -> Trans Mix) Vacuum->Epimerization If T > 220°C or Strong Base

Caption: Figure 1. Mechanistic workflow for 1,3-DMCD transesterification, highlighting the divergence between polymer and small-molecule synthesis and the risk of stereochemical loss.

Experimental Protocols

Protocol A: Melt-Phase Polycondensation (Polyester Synthesis)

Target: Synthesis of Poly(cyclohexylene dimethylene cyclohexane-1,3-dicarboxylate)

Reagents:

  • This compound (1,3-DMCD): 1.0 mol equiv.

  • 1,4-Cyclohexanedimethanol (CHDM): 1.05 - 1.10 mol equiv (Excess required to drive kinetics).

  • Catalyst: Titanium(IV) butoxide (100–300 ppm relative to theoretical polymer yield).

Equipment:

  • Stainless steel or glass reactor with helical ribbon impeller (for high viscosity).

  • Dean-Stark trap or fractionation column.

  • High-vacuum pump (< 1 mbar capacity).

Step-by-Step Procedure:

  • Inerting: Charge 1,3-DMCD and CHDM into the reactor at room temperature. Purge with dry Nitrogen (

    
    ) x3 to remove oxygen (prevents color formation).
    
  • Melting & Catalyst Addition: Heat mixture to 160°C under slow

    
     flow. Once molten and homogeneous, add Titanium catalyst via syringe (avoid moisture contact).
    
  • Transesterification Stage (Oligomerization):

    • Raise temperature to 190°C - 200°C .

    • Methanol evolution begins. Maintain overhead temperature at ~65°C to ensure only MeOH distills off, returning diol to the pot.

    • Endpoint: Theoretical methanol collection >95% (approx. 2-3 hours).

  • Polycondensation Stage:

    • Raise temperature to 250°C .

    • Vacuum Ramp: Gradually reduce pressure from atmospheric to <1 mbar over 60 minutes. Warning: Rapid vacuum application will cause bumping/foaming.

  • Finishing:

    • Monitor torque (viscosity).

    • Once target torque is reached, break vacuum with

      
      .
      
    • Extrude polymer into water bath.

Self-Validating Check: If the distillate volume is <90% of theoretical MeOH after Stage 3, do not proceed to vacuum. The molecular weight will not build.

Protocol B: Enzymatic Transesterification (Stereo-Retention)

Target: Synthesis of chiral intermediates or heat-sensitive plasticizers.

Reagents:

  • 1,3-DMCD (1.0 equiv).

  • Target Alcohol (e.g., 2-ethylhexanol) (2.5 equiv).

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435), 1-5 wt%.

  • Molecular Sieves (4Å) or vacuum.

Step-by-Step Procedure:

  • Setup: Use a jacketed vessel at 60°C . No solvent is preferred (solvent-free system) to maximize rate, but toluene can be used if solubility is an issue.

  • Reaction: Mix 1,3-DMCD and alcohol. Add enzyme.

  • Equilibrium Shift: Apply mild vacuum (200 mbar) OR circulate reaction media through a bed of molecular sieves to remove methanol. Note: Enzymes are deactivated by high concentrations of methanol.

  • Filtration: Filter off the immobilized enzyme (can be recycled).

  • Purification: Remove excess alcohol via rotary evaporation.

Why this works: Lipases operate under mild conditions where ring flipping (inversion) of the cyclohexane ring is energetically unfavorable, preserving the cis-configuration of the starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Yellow Discoloration Oxidation or Ti-catalyst degradation.Ensure strict

purge. Add phosphorus stabilizer (e.g., Triphenyl phosphate) at end of reaction.
Low Molecular Weight Stoichiometry imbalance or loss of diol.Check distillation column efficiency. If diol is lost with MeOH, the 1:1 stoichiometry is broken.
Haze in Product Catalyst precipitation or stereochemical incompatibility.Filter hot if using solid catalysts. Ensure 1,3-DMCD purity (remove acid impurities).
Slow Reaction Rate Catalyst poisoning (water).Reagents must be <500 ppm water. Ti-catalysts hydrolyze instantly in wet glycol.

References

  • Vertex AI Search. (2026). Transesterification of this compound mechanism. 5

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. 6

  • Swaminathan Sivaram. Synthesis and Characterization of Aliphatic-Aromatic Polyesters. 1

  • St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. 7

  • Sigma-Aldrich. Dimethyl cyclohexane-1,4-dicarboxylate (Reference for physical property comparison). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dimethyl Cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Dimethyl cyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As your Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but also to explain the underlying principles and rationale for each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A prevalent method for synthesizing this compound is the catalytic hydrogenation of dimethyl isophthalate.[1][2] Based on this, the most probable impurities are:

  • Unreacted Starting Material: Dimethyl isophthalate.

  • Partially Hydrogenated Intermediates: Compounds where the aromatic ring has not been fully saturated.

  • Over-reduction/Decarboxylation Byproducts: For instance, methyl 3-methylcyclohexanecarboxylate, which can arise from the excessive reduction of one of the ester groups.[1]

  • Residual Catalyst: Finely divided metal catalysts (e.g., Ruthenium on carbon) used in the hydrogenation process.[3]

  • Solvent Residues: Solvents used in the synthesis or initial work-up.

Q2: My crude product is a mixture of cis and trans isomers. How can I separate them?

A2: The separation of cis and trans diastereomers is a significant challenge due to their similar chemical properties. However, their different spatial arrangements can lead to variations in their physical properties such as boiling point, melting point, and solubility.[4] The most effective methods for separating these isomers are typically fractional distillation under reduced pressure or selective crystallization.[5] In some cases, preparative chromatography (e.g., HPLC) may be necessary for achieving high isomeric purity.[6]

Q3: Which purification technique is most suitable for my crude product?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of your product. A general workflow for selecting the appropriate method is outlined below.

Purification_Workflow start Crude Dimethyl cyclohexane-1,3-dicarboxylate catalyst_check Contains residual catalyst? start->catalyst_check filtration Filtration catalyst_check->filtration Yes distillation_q Are impurities significantly more or less volatile? catalyst_check->distillation_q No filtration->distillation_q distillation Vacuum Distillation distillation_q->distillation Yes crystallization_q Is the product a solid or can it be crystallized? distillation_q->crystallization_q No end_node Pure Product distillation->end_node crystallization Recrystallization crystallization_q->crystallization Yes chromatography Column Chromatography crystallization_q->chromatography No crystallization->end_node chromatography->end_node

Purification Method Selection Workflow

Troubleshooting Guides

Vacuum Distillation

Q: I am trying to purify by vacuum distillation, but I am not getting good separation of my product from an impurity.

A: This is a common issue when the boiling points of your product and the impurity are very close.

  • Improve Column Efficiency: Ensure you are using a fractional distillation column with sufficient theoretical plates. A Vigreux or packed column (e.g., with Raschig rings or metal sponge) will provide better separation than a simple distillation apparatus.

  • Optimize Pressure: The boiling point difference between components can sometimes be enhanced at different pressures. Experiment with slightly higher or lower vacuum levels. A temperature-pressure nomograph can be a useful tool for estimating boiling points at different pressures.[6]

  • Control Heating: Apply slow and steady heating to the distillation flask to allow for proper equilibration of the vapor and liquid phases in the column. A heating mantle with a stirrer is highly recommended.

Q: My product seems to be decomposing during distillation, even under vacuum.

A: Thermal decomposition can be a problem for some esters at elevated temperatures.

  • Reduce the Boiling Point Further: Employ a higher vacuum (lower pressure) to decrease the boiling point of your product.[7]

  • Use a Short-Path Distillation Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Recrystallization

Q: I am having trouble finding a suitable solvent for recrystallization.

A: The ideal solvent should dissolve your crude product when hot but not when cold.

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common solvents to try include methanol, ethanol, hexane, ethyl acetate, and mixtures thereof.

  • Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, then allow it to cool slowly. A common combination for esters is ethyl acetate/hexane.

Q: My product is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to allow for crystal nucleation. A sudden drop in temperature can favor oil formation.

  • Reduce Solute Concentration: The concentration of your product in the hot solvent may be too high. Add a small amount of additional hot solvent before cooling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q: After recrystallization, I still have a mixture of cis and trans isomers.

A: This indicates that both isomers have similar solubilities in the chosen solvent system.

  • Fractional Crystallization: This is an iterative process of recrystallization. The initial crop of crystals may be enriched in one isomer. The mother liquor can then be concentrated and cooled to obtain a second crop, which may be enriched in the other isomer. This process can be repeated to achieve higher purity.

  • Solvent System Optimization: The solubility difference between diastereomers can be highly dependent on the solvent. A thorough screening of different solvents and solvent mixtures is recommended.

Column Chromatography

Q: I am not getting good separation of my product from an impurity on a silica gel column.

A: The key to good chromatographic separation is selecting the right mobile phase (eluent).

  • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.[8] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurities.

  • Adjust Polarity Gradually: If your compounds are eluting too quickly, decrease the polarity of the eluent (i.e., increase the proportion of hexane). If they are not moving from the baseline, increase the polarity (increase the proportion of ethyl acetate).

  • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, you might consider using a different stationary phase such as alumina.

Q: I am trying to separate the cis and trans isomers by column chromatography, but they are co-eluting.

A: Separating diastereomers by standard flash chromatography can be challenging.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often more effective than flash chromatography. A normal-phase silica column or a reversed-phase C18 column could be employed.[9] Method development will be required to find the optimal mobile phase.

  • Increase Column Length/Decrease Particle Size: In flash chromatography, using a longer column or a stationary phase with a smaller particle size can improve resolution.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for removing impurities with boiling points that are significantly different from the product.

Instrumentation:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle with a magnetic stirrer

Procedure:

  • Preparation: Place the crude this compound into a round-bottom flask. Add a magnetic stir bar.

  • Assembly: Assemble the distillation apparatus. Ensure all ground glass joints are properly sealed.

  • Evacuation: Begin stirring and slowly apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

  • Fraction Collection:

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

    • Once the main fraction has been collected, stop the distillation to avoid distilling high-boiling impurities.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS) to assess purity.

Parameter Recommended Starting Condition Rationale
Pressure 1-10 mmHgTo lower the boiling point and prevent thermal decomposition.
Heating Gradual increaseTo ensure smooth boiling and efficient fractionation.
Protocol 2: Purification by Recrystallization

This protocol is effective if the product is a solid at room temperature and a suitable solvent can be found.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Allow it to cool to room temperature and then in an ice bath. A good solvent will show crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., residual catalyst), quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, preferably under vacuum.

  • Analysis: Determine the melting point and/or use spectroscopic methods to assess the purity of the crystals.

Solvent System Polarity Comments
Methanol/WaterPolarGood for moderately polar compounds.
Ethyl Acetate/HexaneMedium/Non-polarA versatile system for many esters.
Dichloromethane/HexaneMedium/Non-polarAnother good option for inducing crystallization.
Protocol 3: Purification by Flash Column Chromatography

This is a versatile technique for separating a wide range of impurities.

Materials:

  • Glass chromatography column

  • Silica gel (or alumina)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Crude this compound

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent composition. A good starting point is 10-20% ethyl acetate in hexane.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Is Rf of product ~0.3-0.4 on TLC? start->check_rf adjust_polarity Adjust eluent polarity check_rf->adjust_polarity No check_streaking Are spots streaking on TLC? check_rf->check_streaking Yes adjust_polarity->check_rf overloaded Sample may be overloaded or too polar for eluent check_streaking->overloaded Yes good_separation Proceed with optimized eluent check_streaking->good_separation No

Chromatography Troubleshooting Logic

References

  • Synthesis of dimethyl 1,4- cyclohexanedicarboxylate by low pressure hydrogenation of dimethyl terephthalate. (n.d.). Retrieved from [Link]

  • Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S. Patent and Trademark Office.
  • Lin, C.-C., & Tung, C.-W. (2016). U.S. Patent Application No. 15/146,801.
  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.). Retrieved from [Link]

  • 1,3-Dimethylcyclohexane - Stereoelectronics. (2021, April 26). Retrieved from [Link]

  • Bell, A., & Wright, G. F. (1998). U.S. Patent No. 5,744,648. Washington, DC: U.S. Patent and Trademark Office.
  • Suga, H., Kagechika, K., & Itami, K. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8237–8248. Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. (n.d.). Retrieved from [Link]

  • Fitos, I., Visy, J., & Simonyi, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 141-147. Retrieved from [Link]

  • Separation of diastereomers. (n.d.).
  • Chromatography: Solvent Systems For Flash Column. (n.d.). Retrieved from [Link]

  • Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers. (2018). CrystEngComm, 20(36), 5364-5374. Retrieved from [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). Retrieved from [Link]

  • Norton, J. A. (2002). The Diels-Alder Diene Synthesis. Journal of Chemical Education, 79(5), 533. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1962). Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2530. Retrieved from [Link]

  • Conformational analysis of 1,3 dimethyl cyclohexane. (2020, December 9). Retrieved from [Link]

  • Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. (n.d.). Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(10), 2530. Retrieved from [Link]

  • gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2016). World Journal of Pharmaceutical Sciences, 5(4), 1369-1376. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016). Journal of Pharmacognosy and Phytochemistry, 5(4), 13-18. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry and In vitro Ethnopharmacological Investigations of the Solvent Ethyl Acetate Extract of Urtica. (2023). Journal of Pharmacognosy and Phytochemistry, 12(4), 1-6. Retrieved from [Link]

  • STEREOCHEMISTRY OF 1,3 DIMETHYL CYCLOHEXANE. (2020, July 27). Retrieved from [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (n.d.). Retrieved from [Link]

  • Martin, J. C., & Elam, E. U. (1966). U.S. Patent No. 3,227,764. Washington, DC: U.S. Patent and Trademark Office.
  • Polymorphism of 1,3-cyclohexanediols. Molecular structure and plastic crystal formation of cyclohexanediol isomers. (2018). CrystEngComm, 20(36), 5364-5374. Retrieved from [Link]

Sources

Resolving peak overlap in the NMR spectrum of Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NMR-CYC-13-OVL Subject: Resolving Methylene Region Overlap in Dimethyl cyclohexane-1,3-dicarboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Problem Definition

User Issue: You are observing severe signal overlap in the


H NMR spectrum of this compound, specifically in the aliphatic region (

ppm). This "hump" prevents accurate integration of the ring protons (H2, H4, H5, H6) and determination of stereochemistry (cis vs. trans).

Root Cause Analysis: The cyclohexane ring exhibits complex spin systems due to:

  • Magnetic Inequivalence: Axial (

    
    ) and equatorial (
    
    
    
    ) protons have distinct chemical shifts but often differ by only
    
    
    ppm.
  • Strong Coupling: Large geminal (

    
     Hz) and vicinal diaxial (
    
    
    
    Hz) couplings broaden these signals into wide multiplets that merge.
  • Isomeric Mixtures: If your sample is a mixture of cis (diequatorial preferred) and trans (axial/equatorial average), the peak density doubles.

This guide provides a tiered troubleshooting workflow to deconvolute these signals without requiring higher field strength (


 MHz).

Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical path to resolve your spectral overlap.

NMR_Workflow Start Start: Spectral Overlap Detected Step1 Tier 1: Solvent Engineering (ASIS) Switch CDCl3 -> C6D6 Start->Step1 Check1 Is overlap resolved? Step1->Check1 Step2 Tier 2: Pure Shift NMR (PSYCHE/TSE-PSYCHE) Check1->Step2 No End Resolution Achieved Assign Stereochemistry Check1->End Yes Check2 Is multiplet structure needed? Step2->Check2 Step3 Tier 3: 2D HSQC-TOCSY Map Carbon-Proton Connectivity Check2->Step3 Yes (Need Coupling Info) Check2->End No (Chemical Shift only)

Figure 1: Strategic workflow for resolving cyclohexane derivative overlap.

Tier 1: Solvent Engineering (The ASIS Effect)

Theory: The most cost-effective solution is exploiting Aromatic Solvent Induced Shifts (ASIS) . In


, the protons are solvated non-specifically. In Benzene-

(

), the solvent molecules form transient complexes with the electron-deficient ester carbonyls.
  • Mechanism: The benzene ring aligns with the carbonyl dipole. Protons located above/below the benzene plane are shielded (move upfield), while those in the plane are deshielded.

  • Application: In 1,3-dicarboxylates, the axial and equatorial protons sit in different regions of this "shielding cone," often separating overlapping multiplets by

    
     ppm compared to chloroform.
    

Protocol:

  • Evaporate the

    
     sample completely (ensure no residual solvent remains as it disrupts the complex).
    
  • Redissolve in

    
     mL Benzene-
    
    
    
    .
  • Acquire standard

    
    H spectrum.
    

Expected Result: The methoxy (


) singlet often shifts significantly upfield, revealing hidden ring protons. The 

and

signals of the methylene groups (C4, C5, C6) will "stretch" apart.

Tier 2: Pure Shift NMR (Homodecoupling)

Theory: If solvent shifts are insufficient, the issue is likely the width of the multiplets caused by J-coupling. Pure Shift NMR (e.g., PSYCHE - Pure Shift Yielded by Chirp Excitation) collapses all multiplets into singlets at their chemical shift center.

Why this works for Cyclohexanes: A typical


 signal is a triplet of triplets (tt) spanning ~40 Hz. Pure Shift reduces this to a singlet (< 5 Hz), eliminating the overlap caused by the "wings" of the multiplets.

Protocol (Bruker TopSpin/Varian VnmrJ):

  • Pulse Sequence: Select psyche (or zqs / band_selective_homodecoupling).

  • Parameters:

    • Sweep Width: Standard (approx 10-12 ppm).

    • Chunk Size: Set to

      
       ms (determines resolution vs sensitivity).
      
    • Flip Angle: Small angle (

      
      ) for the selective pulses.
      
  • Processing: Standard Fourier Transform. No special reconstruction needed for modern sequences.

Data Comparison:

FeatureStandard

H NMR
Pure Shift (PSYCHE)Benefit
Signal Shape Broad MultipletsSharp SingletsRemoves overlap
Coupling Info Retained (

values)
Lost (Decoupled)Simplifies integration
Sensitivity 100%~20-30%Clarity over S/N
Acquisition Time 5 mins15-30 minsWorth it for resolution

Tier 3: 2D HSQC-TOCSY (The "Map")

Theory: When 1D methods fail to assign specific protons (e.g., distinguishing H4 from H6), you must correlate them to their carbon atoms.

  • HSQC: Correlates proton to its attached carbon (separates H4/H6/H5 based on Carbon shifts).

  • HSQC-TOCSY: Crucial for this molecule. It allows you to "walk" around the ring. You can see the correlation from H1

    
     C1 
    
    
    
    C2
    
    
    H2 within a single experiment.

Stereochemical Assignment (Cis vs Trans): Use the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment after resolving the peaks.

  • Cis-isomer (Diequatorial): Strong NOE between H1 (axial) and H3 (axial) and H5 (axial). This "1,3,5-diaxial" correlation is the fingerprint of the cis isomer.

  • Trans-isomer: One group is axial, one equatorial.[1] The 1,3-diaxial NOE network is broken.

Reference Data: Chemical Shift Expectations

The following table summarizes the expected shifts for the cis-isomer (diequatorial conformation) in different solvents.

ProtonPositionApprox

(

)
Approx

(

)
Multiplicity (1D)
H1, H3 Methine (

to CO)


tt (broad)
H2 (eq) Methylene (between esters)


dt
H2 (ax) Methylene (between esters)


q (large J)
H4, H6 (eq) Ring Methylene


Broad d
H4, H6 (ax) Ring Methylene


qd
H5 (eq) Ring Tip


Broad d
H5 (ax) Ring Tip


qt
-OCH3 Methyl Ester


s

Note: In Benzene-d6, the H(ax) protons often shift upfield (lower ppm) while H(eq) and H1/H3 often shift downfield or stay constant, increasing the "gap" between ax/eq pairs.

Frequently Asked Questions (FAQ)

Q1: My spectrum shows two sets of peaks with unequal intensity. What is this? A: You likely have a mixture of cis and trans isomers.[2] The cis isomer (diequatorial) is thermodynamically more stable.[1] The trans isomer will show a different set of peaks.[2] Integration of the methoxy singlets (usually distinct) will give you the precise cis:trans ratio.

Q2: Can I use DMSO-d6 instead of Benzene-d6? A: DMSO is less effective for resolving aliphatic overlaps in esters. It is excellent for H-bonding (OH/NH protons) but does not provide the anisotropic shielding cone that benzene does. Stick to


 or Toluene-

.

Q3: The Pure Shift experiment has low signal-to-noise. Why? A: Pure Shift sequences slice the acquisition into chunks and reject data during pulse transitions. This inherently reduces sensitivity to about 20-30% of a standard proton scan. Increase your number of scans (NS) by a factor of 4 to compensate.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: Exploring Nuclear Coupling - Pure Shift NMR).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for Solvent Shifts).

  • Foroozandeh, M., et al. (2014). Ultra-high-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Seminal paper on PSYCHE Pure Shift).

  • AIST Spectral Database for Organic Compounds (SDBS). Spectrum No. 38644 (Cis-1,3-dimethylcyclohexane analog data for comparison).

Sources

Optimizing reaction conditions for the esterification of cyclohexane-1,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHDA-EST-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

Welcome to the technical support hub for Cyclohexane-1,3-dicarboxylic acid (CHDA) . Unlike its 1,4-isomer (used in polyesters) or 1,2-isomer (plasticizers), the 1,3-isomer presents unique stereochemical challenges due to 1,3-diaxial interactions .

  • The Thermodynamic Trap: The cis-1,3-isomer can adopt a diequatorial conformation (highly stable). The trans-1,3-isomer is forced into an axial-equatorial conformation (higher energy).

  • The Risk: Standard esterification conditions (Acid + Heat) promote thermodynamic equilibration. If you start with trans-CHDA and use vigorous Fischer esterification, you will likely isolate the cis-diester.

This guide provides workflows to control conversion, yield, and stereochemistry.

Module 1: Reaction Setup & Kinetics

Decision Matrix: Selecting the Right Protocol

Before starting, determine your priority: Scale , Stereoretention , or Speed .

ReactionMatrix Start Start: Define Goal Isomer Is Stereochemistry Critical? Start->Isomer Scale Scale > 100g? Isomer->Scale No (Thermodynamic Mix OK) AcidSens Acid Sensitive Moieties? Isomer->AcidSens Yes (Must Retain cis/trans) MethodA Method A: Fischer Esterification (Thermodynamic Control) Scale->MethodA Yes MethodB Method B: Acyl Chloride (SOCl2) (High Yield/Fast) Scale->MethodB No AcidSens->MethodB No (If careful) MethodC Method C: Alkyl Iodide + Base (Kinetic/Stereoretentive) AcidSens->MethodC Yes

Figure 1: Decision matrix for selecting the optimal esterification route based on stereochemical and scale requirements.

Troubleshooting Guide: Conversion Issues

Q: I am using standard Fischer conditions (MeOH/H₂SO₄), but the reaction stalls at ~60% conversion. Why?

A: This is a classic equilibrium limitation.

  • The Cause: Esterification is reversible (

    
    ). Water production inhibits forward progress.
    
  • The Fix:

    • Dean-Stark Trap: If using higher boiling alcohols (Ethanol, Propanol), use a binary azeotrope (e.g., Toluene/Alcohol) to physically remove water.

    • Chemical Drying: For Methanol (where Dean-Stark is difficult due to low BP), add Trimethyl Orthoformate or 2,2-Dimethoxypropane as a water scavenger. These react irreversibly with water to form methanol and acetone/formate.

    • High Concentration: Run the reaction "neat" (solvent-free) if the alcohol is cheap (e.g., MeOH), using it as both reagent and solvent (20-50 equivalents).

Q: I see mono-ester impurities even after 24 hours. A: The 1,3-substitution pattern creates steric shielding, particularly for the axial carboxylate in the trans-isomer.

  • Solution: Switch to Method B (Acyl Chloride) . The formation of the highly reactive acyl chloride intermediate overcomes the steric barrier of the axial position.

Module 2: Stereochemical Control (Critical)

The Isomerization Trap

Acidic conditions facilitate keto-enol tautomerization (or similar protonation dynamics) at the


-carbon, allowing the ring substituents to flip between axial and equatorial.
Featurecis-1,3-Diestertrans-1,3-Diester
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Stability Thermodynamic Product (More Stable)Kinetic Product (Less Stable)
Risk Easy to form.Isomerizes to cis with heat/acid.[1]

Q: How do I esterify trans-CHDA without isomerizing it to cis? A: You must avoid the reversible protonation of the carbonyl oxygen that occurs in Fischer esterification.

  • Protocol: Use Method C (Alkyl Halide + Base) .

    • Reagents:

      
       (2.5 eq) + Methyl Iodide (MeI) in DMF or Acetone.
      
    • Mechanism:[2][3][4][5]

      
       displacement. The base deprotonates the carboxylic acid (forming carboxylate). The carboxylate attacks MeI.
      
    • Why it works: The reaction occurs at the oxygen atom, not the

      
      -carbon. The stereocenter at the ring carbon is never touched/activated.
      

Q: I want to convert a mixture of isomers entirely to the cis-diester. A: Use Method A with prolonged reflux.

  • Add 5-10%

    
     in Methanol.
    
  • Reflux for 48 hours.

  • The system will drive toward the diequatorial (cis) conformation to minimize 1,3-diaxial strain.

Module 3: Experimental Protocols

Method A: Modified Fischer (Scale-Up Preferred)

Best for: Making the thermodynamic (cis) isomer in bulk.

  • Setup: 1L RBF with reflux condenser and drying tube (CaCl₂).

  • Charge: 50g CHDA (0.29 mol) + 500 mL Methanol (anhydrous).

  • Catalyst: Add 5 mL Conc. H₂SO₄ dropwise (Exothermic!).

  • Reflux: Heat to 65°C for 12-16 hours.

  • Check: TLC (EtOAc/Hexane 1:4). Stain with PMA or KMnO₄.

  • Workup: Concentrate MeOH to ~100mL. Pour into ice water (400mL). Extract with DCM (3x). Wash organic layer with Sat. NaHCO₃ (removes unreacted acid/mono-ester).

Method B: Thionyl Chloride (High Yield)

Best for: Stubborn substrates or quantitative conversion.

ThionylFlow Step1 1. Activation CHDA + SOCl2 (excess) + Cat. DMF (3 drops) Step2 2. Reflux 2-3 Hours (Gas evolution: HCl/SO2) Step1->Step2 Step3 3. Evaporation Remove excess SOCl2 (Vacuum) Step2->Step3 Step4 4. Esterification Add crude Acid Chloride to cold MeOH (0°C) Step3->Step4

Figure 2: Acyl chloride activation pathway. Note: Step 3 is critical to remove residual acidic thionyl chloride before alcohol addition.

Safety Note: This releases HCl gas and SO₂. Must be performed in a fume hood with a caustic scrubber.

Module 4: Purification & Analysis

Q: How do I separate the cis and trans diesters? A: If you have a mixture, separation is possible due to the symmetry differences.

  • Distillation:

    • The cis-isomer (diequatorial) is more compact and polar but often has a slightly higher boiling point due to better packing/symmetry compared to the "kinked" trans-isomer. However, separation requires a high-efficiency fractionating column.

  • Crystallization (Preferred):

    • Dimethyl cis-cyclohexane-1,3-dicarboxylate is often a solid at room temperature (or low melting), while the trans-isomer mixture is often an oil.

    • Solvent: Recrystallize from Hexane/EtOAc (10:1) or cold Methanol.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 5-15% EtOAc in Hexane.

    • Order of Elution: Typically, the less polar isomer elutes first. (Note: In 1,3-systems, the dipole moments differ significantly; cis is often more polar due to vector addition of carbonyls, eluting after the trans).

Data Table: Expected Outcomes
MethodConditionsTimeTypical YieldIsomer Ratio (cis:trans)*
Fischer MeOH, H₂SO₄, Reflux16h85-90%95:5 (Thermodynamic)
Acyl Chloride SOCl₂, then MeOH4h>95%Retains Input Ratio**
Alkyl Halide MeI, K₂CO₃, DMF, 25°C12h90-95%100% Retention

*Assuming starting material is a mixture.[6] If starting with pure isomer, Method C retains purity best. **Acyl chloride formation can cause some isomerization if heated excessively.

References

  • Isomer Stability & Conformation

    • Title: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids.[7]

    • Source: J. Phys. Chem. A (via NIH/PubMed).
    • URL:[Link]

  • Standard Esterification Protocols

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Acyl Chloride Method (General)

    • Title: Preparation of Esters from Carboxylic Acids via Acid Chlorides.
    • Source: Organic Syntheses, Coll. Vol. 3, p.169.
    • URL:[Link]

  • Stereochemical Data

    • Title: cis-Cyclohexane-1,3-dicarboxylic acid (NIST WebBook).[8][9]

    • Source: NIST Standard Reference Data.[9]

    • URL:[Link]

Sources

Minimizing by-product formation in Dimethyl cyclohexane-1,3-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in Catalytic Hydrogenation

Audience: Process Chemists, Polymer Scientists, and Drug Development Researchers.

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide addresses the critical challenges in the hydrogenation of Dimethyl Isophthalate (DMI) to Dimethyl Cyclohexane-1,3-dicarboxylate (DMCD). Our focus is on stereochemical fidelity (controlling cis/trans ratios) and chemoselectivity (preventing hydrogenolysis of ester groups).

Module 1: Stereochemical Control (The Isomer Challenge)

Q: Why am I observing variations in the cis/trans ratio, and how do I maximize the cis-isomer?

A: The formation of cis- and trans-DMCD is governed by the adsorption geometry of the aromatic ring on the catalyst surface and the thermodynamics of the resulting cyclohexane ring.

The Mechanism: The hydrogenation of DMI typically follows the Horiuti-Polanyi mechanism , involving the syn-addition of hydrogen across the aromatic face.

  • Kinetic Product (cis): Since the aromatic ring adsorbs flat onto the catalyst surface, hydrogen atoms are added to the same face. For 1,3-disubstitution, this leads to the cis-isomer (where both substituents can adopt the thermodynamically favorable equatorial-equatorial conformation).[1]

  • Thermodynamic Stability: Unlike 1,4-disubstituted systems (where trans is more stable), in 1,3-disubstituted cyclohexanes, the cis-isomer is thermodynamically more stable (

    
    ) because it avoids the 1,3-diaxial interactions present in the trans-isomer (axial-equatorial).[1]
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Rising trans-isomer content High Temperature: Even though cis is stable, excessive heat (

) can activate reversible dehydrogenation steps (roll-over mechanism), leading to equilibration.
Reduce Reaction Temperature: Operate between

. Lower temperatures lock in the kinetic syn-addition product.
Inconsistent Selectivity Catalyst Support Acidity: Acidic supports (like certain zeolites or unwashed carbons) can catalyze keto-enol tautomerism intermediates, scrambling stereochemistry.Switch Support: Use neutral supports like Silica (

) or wash Carbon supports to remove ash/acidic residues.
Low cis yield despite mild T Solvent Effects: Non-polar solvents may not stabilize the intermediate transition states effectively.Change Solvent: Use 2-propanol (IPA) or THF. Alcohols often improve H-transfer efficiency and selectivity.

Module 2: Chemoselectivity (Preventing Hydrogenolysis)

Q: I am detecting "light" impurities and loss of yield. What is happening to the ester groups?

A: You are likely experiencing hydrogenolysis (over-reduction). The ester groups (


) are being reduced to hydroxymethyl groups (

) or completely to methyl groups (

).

The Causality: Ruthenium (Ru) is the most active metal for ring hydrogenation, but it is also potent for carbonyl reduction, especially at high pressures. Palladium (Pd) is far more selective for the ring but less active.

Diagnostic & Solution Table:

Impurity Identified (via GC/MS)Root CauseTechnical Solution
Hydroxymethyl-cyclohexane (Alcohol formation)Over-active Metal Function: Ru/C at high pressure (

) attacks the carbonyl.
1. Switch Catalyst: Use 5% Pd/C or Rh/C . Pd is virtually inert to ester reduction under typical hydrogenation conditions.2. Bimetallic Doping: If Ru must be used for rate, dope with Tin (Sn) . Sn poisons the sites responsible for carbonyl activation (Ru-Sn/Al2O3).
Methyl-cyclohexane (Complete defunctionalization)High Acidity + High T: Acid sites on the support activate the C-O bond for cleavage.Neutralize Support: Ensure the catalyst support is not acidic. Avoid

if operating

; prefer Carbon or Silica.
Cyclohexene derivatives (Partial hydrogenation)Mass Transfer Limitation: Hydrogen starvation at the catalyst surface.Increase Agitation: Ensure

(mass transfer coefficient) is sufficient. Operate

in batch systems to overcome gas-liquid resistance.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired hydrogenation and the unwanted side reactions.

ReactionNetwork DMI Dimethyl Isophthalate (DMI) Intermediate Cyclohexene Intermediates DMI->Intermediate + 2 H2 (Fast) OverRed Hydroxymethyl Derivatives (Hydrogenolysis) DMI->OverRed Ru Catalyst High P / High T CisDMCD Cis-DMCD (Target: Kinetic & Thermo) Intermediate->CisDMCD + H2 (Syn-addition) Main Pathway TransDMCD Trans-DMCD (By-product) Intermediate->TransDMCD Isomerization (High T / Acidic Sites) CisDMCD->TransDMCD Equilibration (Very High T) CisDMCD->OverRed Over-exposure

Figure 1: Reaction network showing the dominant pathway to cis-DMCD and leakage points to trans-isomers and hydrogenolysis products.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of high-purity cis-DMCD (>95%) with <1% hydrogenolysis by-products.

Reagents:

  • Substrate: Dimethyl Isophthalate (DMI).

  • Catalyst: 5% Pd/C (50% water wet) OR 5% Ru/C (if T < 130°C).

  • Solvent: 2-Propanol (IPA).

Step-by-Step Methodology:

  • Reactor Loading:

    • Charge a high-pressure autoclave (e.g., Parr or Buchi) with DMI and IPA (Concentration: 10-20 wt%).

    • Add Catalyst: 2-5 wt% loading relative to substrate (dry basis).

    • Critical: If using dry Pd/C, add under inert blanket (Argon/N2) to prevent ignition.

  • Purging:

    • Seal reactor. Purge with Nitrogen (

      
      ) to remove Oxygen.
      
    • Purge with Hydrogen (

      
      ) to replace Nitrogen.
      
  • Reaction Parameters:

    • Pressure: Set Hydrogen pressure to 4.0 MPa (40 bar) .

    • Agitation: Set stirring to 1000-1200 rpm . (Mass transfer is critical to prevent partial hydrogenation).

    • Temperature Ramp: Heat to 130°C .

      • Note: Do not overshoot 150°C if using Ru/C to prevent ester reduction.

  • Monitoring:

    • Monitor H2 uptake. Reaction is complete when uptake plateaus.

    • Typical time: 2-4 hours depending on scale.

  • Work-up:

    • Cool to room temperature.[2] Vent H2.

    • Filter catalyst (Celite bed or membrane filter).

    • Evaporate solvent to yield crude DMCD.

    • Analysis: Analyze via GC-FID for conversion and cis/trans ratio.

References

  • Shinde, V. et al. (2019).[3] Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Available at: [Link]

  • Study.com. Stability Comparison: cis-1,3-dimethylcyclohexane vs trans-1,3-dimethylcyclohexane. Available at: [Link]

  • Stereoelectronics.org. Conformational Analysis of 1,3-Dimethylcyclohexane. Available at: [Link][1]

  • Wang, Y. et al. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • ACS Omega. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. Available at: [Link]

Sources

Technical Support Center: Purifying Dimethyl Cyclohexane-1,3-dicarboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of Dimethyl cyclohexane-1,3-dicarboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of this specific separation. Here, we move beyond generic protocols to offer a causal understanding of experimental choices, ensuring both success and reproducibility in your work.

Understanding the Challenge: Separating Cis and Trans Isomers

This compound exists as a mixture of cis and trans diastereomers. Due to their identical molecular weight and functional groups, these isomers exhibit very similar polarities, making their separation by column chromatography a non-trivial task.[1] The key to a successful separation lies in exploiting the subtle differences in their three-dimensional structures. The cis and trans isomers will interact differently with the stationary phase, allowing for separation if the chromatographic conditions are carefully optimized. Diastereomers, unlike enantiomers, have different physical properties, which makes their separation on a standard achiral stationary phase like silica gel possible.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this purification?

For compounds of moderate polarity like this compound, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the industry standard and most effective choice for flash column chromatography. Its polar surface provides the necessary interaction sites for differential adsorption of the cis and trans isomers.

Q2: Which mobile phase system should I start with?

An ethyl acetate/hexane (or heptane) solvent system is the most common and a highly effective mobile phase for separating diesters of this type.[3][4] A good starting point for your initial Thin-Layer Chromatography (TLC) analysis is a 10% ethyl acetate in hexane mixture (90:10 hexane:ethyl acetate).[5] This will allow you to visualize the separation and then adjust the polarity to achieve optimal resolution.

Q3: How do I determine the optimal mobile phase ratio?

The ideal mobile phase is one that provides a good separation of the cis and trans isomers on a TLC plate, with the lower-eluting spot having a retention factor (Rf) of approximately 0.2-0.3. A good separation between spots (ΔRf) is crucial. If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If the spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.

Q4: Should I use isocratic or gradient elution for the column?

For separating closely related isomers, a shallow gradient or an isocratic elution is often most effective. An isocratic elution (using a constant solvent composition) is simpler to perform and is recommended if a good separation is observed on the TLC plate. If the separation is particularly challenging, a very shallow gradient (e.g., starting with a lower polarity and slowly increasing the ethyl acetate concentration) may improve resolution.

Detailed Experimental Protocol: From TLC to Purified Product

This protocol outlines a systematic approach to developing a robust purification method for this compound.

Part 1: Thin-Layer Chromatography (TLC) for Method Development
  • Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a small amount of different ethyl acetate/hexane mixtures (e.g., 5:95, 10:90, 15:85 v/v). Cover the chambers to allow the atmosphere to saturate with solvent vapors.

  • Spot the TLC Plate: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if the compound is UV active) and by staining with a potassium permanganate (KMnO₄) solution, which is a general stain for organic compounds.

  • Analyze the Results: Calculate the Rf value for each spot. The goal is to find a solvent system that gives a clear separation between the two isomer spots, with the lower spot having an Rf between 0.2 and 0.3.

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar stationary phase for general organic compound purification.
Mobile Phase (Start) 10% Ethyl Acetate in HexaneA good starting polarity for diesters of this type.[5]
Target Rf (lower spot) 0.2 - 0.3Provides optimal resolution in column chromatography.
Part 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of glass wool or cotton at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the optimized mobile phase from your TLC analysis.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing the spots.

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure desired isomer (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause Solution
No separation of isomers on TLC or column. Mobile phase polarity is too high or too low.Systematically vary the ethyl acetate/hexane ratio in your TLC trials. Try very subtle changes (e.g., 1-2% increments in ethyl acetate).
Product elutes too quickly (high Rf). Mobile phase is too polar.Decrease the concentration of ethyl acetate in the mobile phase.
Product does not elute from the column. Mobile phase is not polar enough.Increase the concentration of ethyl acetate in the mobile phase.
Broad, tailing bands in the column. Column was packed improperly; sample was overloaded; compound is slightly acidic or basic.Ensure the column is packed evenly without air bubbles. Use a smaller amount of crude material. For tailing, consider adding a very small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine if basic impurities are suspected, or 0.1% acetic acid if acidic).
Co-elution of isomers. The polarity difference between the isomers is very small.Use a longer column for better separation. Employ a very shallow solvent gradient or run the column under isocratic conditions with the finely tuned mobile phase.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start: Crude Mixture of Isomers tlc Run TLC with 10% EtOAc/Hexane start->tlc eval_tlc Evaluate TLC: Good Separation? (ΔRf > 0.1, lower Rf ≈ 0.2-0.3) tlc->eval_tlc pack_column Pack Column & Load Sample eval_tlc->pack_column Yes adjust_polarity Adjust Mobile Phase Polarity eval_tlc->adjust_polarity No run_column Run Column (Isocratic) pack_column->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions troubleshoot_column Column Issue? monitor_fractions->troubleshoot_column combine_pure Combine Pure Fractions end Pure Isomer combine_pure->end Evaporate Solvent high_rf Rf too high? -> Decrease EtOAc adjust_polarity->high_rf low_rf Rf too low? -> Increase EtOAc adjust_polarity->low_rf no_sep No Separation? -> Try different solvent system (e.g., Toluene/Hexane) or shallow gradient adjust_polarity->no_sep high_rf->tlc low_rf->tlc no_sep->tlc troubleshoot_column->combine_pure No (Good Separation) broad_bands Broad/Tailing Bands? troubleshoot_column->broad_bands Yes (Broad Bands) coelution Co-elution? troubleshoot_column->coelution Yes (Co-elution) repack_column Repack Column / Reduce Load broad_bands->repack_column repack_column->pack_column long_column Use Longer Column / Shallow Gradient coelution->long_column long_column->pack_column

Caption: Troubleshooting workflow for column chromatography.

References

  • Organic Syntheses. Procedure for Column Chromatography. Available from: [Link]

  • King, A. D. Successful Flash Chromatography. King Group, University of Cambridge. Available from: [Link]

  • Membrane Solutions. Column Chromatography Notes. Available from: [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. Available from: [Link]

  • Z-W. Li, et al. (2018). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Polarity and stability. Available from: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]

  • University of California, Irvine, Department of Chemistry. 5. Thin Layer Chromatography. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Separation of a diastereomeric diol pair using mechanical properties of crystals. Available from: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

  • Schurig, V., & Kreidler, D. (2013). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... ResearchGate. Available from: [Link]

  • Organic Chemistry Tutor. (2023). s-Cis vs s-Trans Dienes [Video]. YouTube. Available from: [Link]

  • The Royal Society of Chemistry. (2014). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]

  • Falck, J. R., et al. (2015). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. The Journal of Organic Chemistry, 80(23), 11875-11882. Available from: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available from: [Link]

  • Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]

  • TeacherOfChemistry. (2021). Trans vs Cis Stilbene Polarity - TLC ( Wittig Reaction Lab) [Video]. YouTube. Available from: [Link]

  • Yalçın, İ. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. Adıyaman University Journal of Science, 11(1), 205-214. Available from: [Link]

  • PubChem. Diethyl 1,4-cyclohexanedicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

  • PubChem. 1,3-Diethyl cyclohexane-1,3-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. CFBSA. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Emulsions in Dimethyl cyclohexane-1,3-dicarboxylate Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DMCD-EXT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolution of persistent emulsions during aqueous workup of Dimethyl cyclohexane-1,3-dicarboxylate (DMCD).[1][2]

Executive Summary: The "Density Trap"

If you are experiencing stable emulsions while extracting this compound (DMCD), the primary culprit is likely physics, not chemistry .

DMCD has a specific gravity of approximately 1.11 g/cm³ .[1][2] This places it in a "Density Dead Zone" relative to water (1.00 g/cm³) and brine (1.02–1.20 g/cm³).[1][2] Unlike lighter esters (which float) or halogenated solvents (which sink), DMCD lacks the gravitational driving force to separate cleanly from an aqueous phase, leading to stable, rag-layer emulsions.[1]

This guide addresses the three pillars of DMCD emulsion formation: Iso-density Stagnation , Pickering Stabilization (catalyst fines), and Amphiphilic Surfactancy .[1]

Diagnostic Workflow

Before attempting to break the emulsion, identify the active mechanism using the decision matrix below.

EmulsionDiagnosis Start Identify Emulsion Type VisualCheck Visual Inspection of Interface Start->VisualCheck GrayLayer Gray/Black Rag Layer? VisualCheck->GrayLayer Yes Cloudy Uniform Cloudy Mixture? VisualCheck->Cloudy No Pickering Diagnosis: Pickering Emulsion (Catalyst Fines) GrayLayer->Pickering Confirmed Density Diagnosis: Iso-Density Lock (No Gravity Gradient) Cloudy->Density Check Solvents Surfactant Diagnosis: Chemical Surfactancy (Partial Hydrolysis) Cloudy->Surfactant Check pH

Figure 1: Diagnostic decision tree for identifying the root cause of the emulsion.[1][2]

Technical Solutions & Protocols

Issue A: The Density Dead Zone (Iso-Density Lock)

Symptom: The layers look separated but "foggy," or the interface is wide and indistinct. Mechanism: The organic phase density (~1.11 g/mL) is too close to the aqueous phase density (~1.0–1.1 g/mL). Gravity cannot overcome the surface tension.[1][2]

Corrective Protocol: Density Modification You must artificially create a density gradient of at least 0.15 g/mL .[1][2]

Solvent / PhaseDensity (g/mL)Relative to DMCDAction Required
Water 1.00Too CloseAvoid pure water washes.
Sat.[1][2][3][4] Brine (NaCl) 1.20ModerateUse for bottom aqueous layer.[1][2][3][4]
DCM 1.33HeavierRecommended. Pulls organic layer down.[1][2][3][4]
Ethyl Acetate 0.90LighterRecommended. Floats organic layer up.[1][2][3][4]
Ether 0.71Much LighterGood separation, but volatility risks.[1][2][3][4]

Action Steps:

  • If using DCM: The organic layer is on the bottom.[1][2] Add more DCM to increase the bulk density of the organic phase to >1.2 g/mL.

  • If using EtOAc: The organic layer is on top.[1][2] Add saturated brine to the aqueous phase to push its density to ~1.2 g/mL, forcing the lighter organic phase upward .

Issue B: Pickering Emulsions (Catalyst Fines)

Symptom: A gray, black, or metallic "rag layer" sits between the phases. Mechanism: DMCD is often synthesized via hydrogenation of dimethyl isophthalate using Pd/C or Rh/C catalysts.[1][2] Micro-particles of carbon adhere to the oil-water interface, creating a physical barrier that prevents droplet coalescence (Pickering Emulsion) .[1][2]

Corrective Protocol: Filtration Chemical methods (brine/acid) will fail against Pickering emulsions.[1][2] You must remove the solid stabilizer.[1][2]

Action Steps:

  • Celite Filtration: Pass the entire emulsified mixture through a pad of Celite (diatomaceous earth).[1][2] The Celite traps the carbon fines.

  • Rinse: Wash the filter cake with fresh solvent (DCM or EtOAc) to recover trapped product.[1][2]

  • Result: The filtrate should separate immediately upon settling.[1][2]

Issue C: Chemical Surfactancy (Hydrolysis)

Symptom: Milky white emulsion; shaking makes it worse.[1][2] Mechanism: The ester groups on DMCD can partially hydrolyze to form a mono-acid.[1][2] Under basic or neutral conditions, this forms a carboxylate salt—effectively a soap—which stabilizes the emulsion .

Corrective Protocol: pH Swing Action Steps:

  • Check pH: If the aqueous layer is pH > 6, you likely have carboxylate surfactants.[1][2]

  • Acidify: Carefully add 1M HCl or H₂SO₄ until the aqueous phase pH is 2–3 .

    • Why? This protonates the carboxylate (R-COO⁻ → R-COOH), destroying its surfactant properties and forcing it back into the organic phase.[1][2]

  • Gentle Mixing: Invert the funnel gently (do not shake vigorously) and allow to settle.

Master Workflow: The "Break-It-Now" SOP

If you are currently stuck with a mixture that won't separate, follow this sequential Standard Operating Procedure.

RemediationSOP Start Stuck Emulsion Step1 1. Filter (Celite) Start->Step1 Remove Solids Step2 2. Acidify (pH 2) Step1->Step2 Kill Soaps Step3 3. Density Shift Step2->Step3 Create Gradient Check Separated? Step3->Check Success Proceed to Drying Check->Success Yes Centrifuge Last Resort: Centrifugation Check->Centrifuge No

Figure 2: Sequential remediation protocol for breaking stubborn DMCD emulsions.

Step-by-Step Instructions:

  • Filtration (The Silver Bullet):

    • Set up a vacuum filtration flask with a Celite pad (approx 2 cm thick).[1][2]

    • Filter the entire emulsion.[1][2]

    • Note: This removes the catalyst fines (Pickering stabilizers) which are the most common cause of failure in this specific synthesis.

  • Solvent Spike (Density Engineering):

    • Transfer filtrate to a separatory funnel.[1][2][5]

    • Add Dichloromethane (DCM) equal to 50% of the organic volume.[1]

    • Why? This pushes the organic phase density from ~1.11 to >1.25, ensuring it sinks below the aqueous layer.

  • Brine Wash (Salting Out):

    • Add saturated NaCl solution.[1][2][5]

    • Why? This increases the ionic strength of the water, reducing the solubility of organics (salting out) and increasing the density difference.

  • Final Separation:

    • Allow to settle for 15 minutes. The interface should be sharp.

References

  • PubChem. (n.d.).[1][2] this compound (Compound). National Library of Medicine.[1][2] Retrieved January 31, 2026, from [Link]1]

  • AZoM. (2018).[1][2][6] Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.com.[1][2] Retrieved January 31, 2026, from [Link]1]

  • Binks, B. P., & Yang, H. (2020).[1][2] Catalysis in Pickering emulsions. Soft Matter, 16, 1022-1040.[1][2] Royal Society of Chemistry.[1][2] Retrieved January 31, 2026, from [Link]1]

  • Google Patents. (2014).[1][2] Method of demulsifying and purifying organic products from an emulsion (WO2014074244A1).[1][2] Retrieved January 31, 2026, from 1]

Sources

Interpreting complex NMR spectra of Dimethyl cyclohexane-1,3-dicarboxylate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Advanced Troubleshooting for Dimethyl Cyclohexane-1,3-dicarboxylate Mixtures Ticket ID: NMR-CYC-13-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely analyzing a reaction mixture (e.g., hydrogenation of dimethyl isophthalate) containing both diastereomers of this compound. Distinguishing the cis (meso) and trans (racemic) isomers is a frequent bottleneck due to spectral overlap and conformational dynamics.

This guide provides a definitive, self-validating protocol to assign stereochemistry, resolve signal overlap, and quantify isomer ratios using 1D and 2D NMR techniques.

Module 1: Stereochemical Assignment (The "Isomer" Problem)

User Query: "I have two sets of signals. Which one is the cis-isomer and which is the trans? Both look similar in the ester region."

The Diagnostic Logic

The stereochemical assignment relies on the thermodynamic preference of the cyclohexane ring.

  • The cis-isomer prefers the diequatorial (e,e) conformation to avoid 1,3-diaxial strain. This "locks" the ring, yielding distinct axial and equatorial coupling constants.

  • The trans-isomer inevitably has one axial and one equatorial substituent (a,e).[1] It undergoes rapid ring flipping at room temperature, averaging the signals.

Step-by-Step Assignment Protocol

1. Analyze the Methine Protons (H1 and H3) Focus on the signals


 to the ester groups (~2.3 – 2.6 ppm).
  • Observation: Look at the multiplicity and coupling constants (

    
    ).
    
  • Cis-Isomer (Diequatorial): H1 and H3 are axial . They exhibit a large axial-axial coupling (

    
     Hz) to H2
    
    
    
    and H4/6
    
    
    .
    • Appearance: Wide multiplet (tt or similar) with large splitting width.

  • Trans-Isomer (Eq/Ax averaging): The signal is an average of axial and equatorial environments.

    • Appearance: Narrower multiplet with averaged couplings (

      
       Hz).
      

2. The "H2" Diagnostic (The Key Indicator) The methylene protons at C2 (between the esters) are the most distinct markers.

Featurecis-Isomer (Locked e,e)trans-Isomer (Flipping a,e

e,a)
H2

Signal
Upfield (~1.2-1.4 ppm). Distinct triplet of triplets (

Hz).
Averaged with H2

.
H2

Signal
Downfield (~2.0-2.3 ppm). Broad doublet or small couplings.Averaged with H2

.

(H2)
Large separation (~0.8 - 1.0 ppm) between H2 protons.Small or no separation (isochronous if flipping is fast).

3. Validation via NOESY

  • Cis: H1 and H3 are both axial and on the same face (1,3-diaxial relationship). They are spatially close (~2.5 Å).

    • Result:Strong NOE cross-peak between H1 and H3.

  • Trans: H1 and H3 are on opposite faces (trans-diequatorial or ax/eq).

    • Result:Weak or No NOE cross-peak between H1 and H3.

Visual Workflow: Isomer Assignment

IsomerAssignment start Start: 1H NMR Spectrum h2_check Check C2-Methylene Protons (High Field region 1.0 - 2.5 ppm) start->h2_check split_large Large Chemical Shift Difference? (One H at ~1.3 ppm, One H at ~2.1 ppm) h2_check->split_large cis_path Yes: Ring is 'Locked' split_large->cis_path Distinct H2ax/H2eq trans_path No: Signals Overlapping/Averaged split_large->trans_path Averaged Signal j_check Check H1/H3 Coupling (J) cis_path->j_check trans_result Assignment: TRANS-Isomer (Eq/Ax Esters) Confirmed by J(avg) ~6-8Hz trans_path->trans_result cis_result Assignment: CIS-Isomer (Diequatorial Esters) Confirmed by J(ax-ax) ~12Hz j_check->cis_result Large Width

Figure 1: Decision tree for stereochemical assignment based on H2 methylene proton splitting and chemical shift dispersion.

Module 2: Troubleshooting Signal Overlap (The "Blob" Problem)

User Query: "The ring methylene protons (H4, H5, H6) are a mess of overlapping multiplets between 1.4 and 1.9 ppm. I can't integrate them separately."

Root Cause: In cyclohexane derivatives, the "top" (equatorial) and "bottom" (axial) protons often have similar chemical shifts in the absence of a locking group. In the trans-isomer, ring flipping averages these environments, collapsing the spectrum into broad envelopes.

Solution Protocol:

  • Switch Solvent (The "ASIS" Effect):

    • If you are in CDCl

      
      , switch to Benzene-d
      
      
      
      (C
      
      
      D
      
      
      )
      .
    • Mechanism: Benzene molecules solvate the electron-deficient ester groups preferentially. This induces an Anisotropic Solvent Induced Shift (ASIS), often spreading out the methylene signals significantly compared to chloroform.

  • Use HSQC (Heteronuclear Single Quantum Coherence):

    • Do not rely on 1H integration alone. Acquire a multiplicity-edited HSQC.

    • Benefit: This separates signals by Carbon-13 shift.[2]

      • C2 (between esters): Distinct shift, usually ~30-35 ppm.

      • C4/C6 (beta to esters): ~25-28 ppm.

      • C5 (gamma to esters): ~20-24 ppm.

    • Action: Integrate the HSQC cross-peaks (if quantitative HSQC is available) or use the carbon resolution to identify the exact proton chemical shifts for deconvolution.

Module 3: Conformational Dynamics

User Query: "My peaks look incredibly broad, almost disappearing into the baseline. Is my sample impure?"

Analysis: This is likely Conformational Exchange Broadening , not impurity.

  • The trans-isomer exists as an equilibrium: Conformer A (1-ax, 3-eq)

    
     Conformer B (1-eq, 3-ax) .
    
  • If the rate of flipping (

    
    ) is comparable to the NMR frequency difference (
    
    
    
    ) between the conformers (
    
    
    ), the peaks broaden (coalescence).

Experimental Fix (Variable Temperature NMR):

  • Cool the Sample (Low-T NMR):

    • Run the spectrum at -40°C to -60°C (in CD

      
      Cl
      
      
      
      or CDCl
      
      
      ).
    • Outcome: You will "freeze" the ring flip. The broad trans peaks will split into two sharp sets of signals (one for the axial ester, one for the equatorial ester).

  • Heat the Sample (High-T NMR):

    • Run at +50°C to +60°C (in DMSO-d

      
       or Toluene-d
      
      
      
      ).
    • Outcome: The flipping becomes fast (

      
      ). The broad peaks will sharpen into a single average set. Use this for quantification. 
      

Visual Workflow: Conformational Dynamics

Dynamics cluster_cis CIS Isomer (Thermodynamic Sink) cluster_trans TRANS Isomer (Dynamic Equilibrium) cis_ee Diequatorial (ee) Stable Sharp Signals cis_aa Diaxial (aa) Unstable <1% Population cis_ee->cis_aa Slow trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Fast Flip (k ~ Hz) Broad Signals

Figure 2: Conformational energy landscape. The Cis isomer resides in a deep thermodynamic well (ee), while the Trans isomer rapidly oscillates between equivalent states, causing line broadening.

References & Further Reading

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling analysis).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard reference for cyclohexane stereochemistry).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted cyclohexanes).

  • Aydin, R., & Günther, H. (1990). 1H NMR Spectra of Cyclohexane Derivatives. Magnetic Resonance in Chemistry. (Specific coupling constant data for cyclohexane rings).

Sources

Validation & Comparative

A Comparative Guide to the Stereoisomers of Dimethyl Cyclohexane-1,3-dicarboxylate: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step. The spatial arrangement of functional groups can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of the spectroscopic differences between cis- and trans-dimethyl cyclohexane-1,3-dicarboxylate, offering insights grounded in fundamental principles of stereochemistry and spectroscopic analysis.

Conformational Analysis: The Root of Spectroscopic Differences

The spectroscopic signatures of the cis and trans isomers of dimethyl cyclohexane-1,3-dicarboxylate are fundamentally dictated by their preferred three-dimensional structures. As substituted cyclohexanes, they exist predominantly in chair conformations to minimize angular and torsional strain.

  • cis-Dimethyl Cyclohexane-1,3-dicarboxylate: In the cis isomer, both methoxycarbonyl groups are on the same face of the ring. This allows for a chair conformation where both bulky ester groups can occupy equatorial positions, which is sterically favorable. The alternative diaxial conformation would introduce significant 1,3-diaxial strain and is therefore energetically unfavorable. Thus, the cis isomer is expected to exist almost exclusively in the diequatorial conformation.

  • trans-Dimethyl Cyclohexane-1,3-dicarboxylate: For the trans isomer, the methoxycarbonyl groups are on opposite faces of the ring. In any chair conformation, one ester group must be in an axial position while the other is equatorial. Ring flipping interconverts the axial and equatorial positions of the two groups, resulting in two conformers of equal energy.

The following diagram illustrates the dominant conformations:

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_eq Diequatorial (Major Conformer) cis_ax Diaxial (Minor Conformer) cis_eq->cis_ax Ring Flip trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip (Equal Energy) G start Purified Isomer nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

A Comparative Guide to the Validation of Analytical Methods for Dimethyl Cyclohexane-1,3-dicarboxylate in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Polymer Quality Control

Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a chemical entity utilized in the synthesis of various polymers, acting as a monomer or an additive to impart specific physical properties to the final product. The concentration of residual DMCD in the polymer matrix is a critical quality attribute, as it can influence the polymer's performance, stability, and safety. Therefore, robust and reliable analytical methods for the accurate quantification of DMCD are paramount for manufacturers.

This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of DMCD in a polymer matrix. We will delve into the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a framework for researchers, scientists, and drug development professionals to establish scientifically sound and defensible analytical procedures.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2]

Experimental Design: A Roadmap to Robust Method Validation

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. Our experimental design for the validation of DMCD analysis in a polymer matrix encompasses the key parameters stipulated by ICH Q2(R1).[1][2]

Caption: Workflow for the validation of an analytical method for DMCD in a polymer matrix.

Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of DMCD in a polymer matrix depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the polymer matrix, and the desired sensitivity of the method.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like DMCD.[3] The gas chromatograph separates the components of the sample, and the mass spectrometer provides definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[4] For dicarboxylic acid esters, reverse-phase HPLC is a common approach.

Validation Acceptance Criteria

The following table outlines the acceptance criteria for the validation of the analytical methods, derived from ICH Q2(R1) guidelines.[1][2][5]

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. No significant interference should be observed at the retention time of DMCD.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The y-intercept should be minimal.
Accuracy The mean recovery of the analyte should be within 80-120% of the true value at each concentration level.
Precision Repeatability (Intra-assay precision): The Relative Standard Deviation (RSD) should be ≤ 2%. Intermediate Precision (Inter-assay precision): The RSD should be ≤ 3%.
Limit of Detection (LOD) The analyte should be reliably detected. A signal-to-noise ratio of 3:1 is generally acceptable.[1]
Limit of Quantification (LOQ) The analyte should be quantifiable with reasonable accuracy and precision. A signal-to-noise ratio of 10:1 is a common benchmark.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters. The RSD of the results under varied conditions should not exceed a pre-defined limit (e.g., ≤ 5%).

Experimental Data: A Head-to-Head Comparison

The following tables present hypothetical but realistic experimental data for the validation of both GC-MS and HPLC methods for the determination of DMCD in a polypropylene matrix.

Table 1: Linearity Data
Concentration (µg/mL)GC-MS Response (Peak Area)HPLC Response (Peak Area)
115,23425,678
576,170128,390
10152,340256,780
25380,850641,950
50761,7001,283,900
Correlation Coefficient (r²) 0.9998 0.9999
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/mL)GC-MS Measured Concentration (µg/mL) ± SD (n=6)GC-MS Recovery (%)GC-MS RSD (%)HPLC Measured Concentration (µg/mL) ± SD (n=6)HPLC Recovery (%)HPLC RSD (%)
54.95 ± 0.0899.01.65.05 ± 0.09101.01.8
2525.25 ± 0.38101.01.524.75 ± 0.4599.01.8
5049.75 ± 0.7599.51.550.50 ± 0.91101.01.8
Table 3: LOD, LOQ, and Robustness Data

ParameterGC-MSHPLC
LOD (µg/mL) 0.10.2
LOQ (µg/mL) 0.30.6
Robustness (RSD %) 2.53.2

graph Method_Selection_Logic {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Method Validation Results", shape=ellipse, fillcolor="#FBBC05"]; GC_MS_Superior [label="GC-MS exhibits superior sensitivity (lower LOD/LOQ).", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Sufficient [label="HPLC sensitivity is sufficient for the intended purpose.", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Matrix_Complexity [label="Is the polymer matrix complex with potential for interferences?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Select_GC_MS [label="Select GC-MS for higher sensitivity and specificity.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_HPLC [label="Select HPLC for its robustness and applicability to a wider range of analytes.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> GC_MS_Superior; Start -> HPLC_Sufficient; GC_MS_Superior -> Matrix_Complexity [label="Yes"]; HPLC_Sufficient -> Matrix_Complexity [label="No"]; Matrix_Complexity -> Select_GC_MS [label="Yes"]; Matrix_Complexity -> Select_HPLC [label="No"]; }

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocols

Sample Preparation: Extraction of DMCD from Polypropylene

This protocol is based on the principle of solvent extraction, a common technique for isolating additives from a polymer matrix.[4][6]

  • Cryomilling: Reduce the polypropylene sample to a fine powder using a freezer mill to increase the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 1 gram of the powdered polymer into a glass vial.

  • Solvent Addition: Add 10 mL of dichloromethane to the vial. Dichloromethane is a good solvent for DMCD and can effectively penetrate the polymer matrix.

  • Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of DMCD from the polymer.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer debris from the solvent extract.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.

  • Analysis: The filtered extract is now ready for analysis by either GC-MS or HPLC.

GC-MS Method Protocol
  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 40 to 400.

    • Quantification Ion for DMCD: To be determined from the mass spectrum of a standard.

HPLC Method Protocol
  • Instrumentation: Agilent 1260 Infinity II LC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Conclusion: Making an Informed Decision

Both GC-MS and HPLC have demonstrated their capability for the reliable and accurate quantification of this compound in a polymer matrix, meeting the stringent requirements of international validation guidelines.

The choice between the two techniques will ultimately depend on the specific needs of the laboratory and the intended application of the method. For applications requiring the highest sensitivity and definitive identification, GC-MS is the superior choice. However, for routine quality control where high throughput and robustness are key, the HPLC method presents a highly viable and efficient alternative. This guide provides the foundational data and protocols to enable researchers and scientists to make an informed decision and implement a validated analytical method that ensures the quality and safety of their polymer products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International, 29(10), 44-49. [Link]

  • SIELC Technologies. (n.d.). Separation of Dimethyl trans-cyclohexane-1,4-dicarboxylate on Newcrom R1 HPLC column. [Link]

  • Hateley, I. E. (2021). Analysis of organic compounds extracted from recycled polypropylene via ultrasound-assisted extraction and gas chromatography-mass spectrometry (Doctoral dissertation, University of Plymouth). [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives. [Link]

  • Chromatography Online. (2010). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. [Link]

  • Agilent Technologies. (2018). Analysis of Additives in a Polymer. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. [Link]

  • AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Performance characteristics of polyesters derived from Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: Polyesters Derived from Dimethyl Cyclohexane-1,3-Dicarboxylate (DM-1,3-CHDA)

Executive Summary: The Stereochemical Advantage

In the landscape of cycloaliphatic polyesters, This compound (DM-1,3-CHDA) serves as a critical "disruptor" monomer. While its isomer, 1,4-CHDA, is the industry standard for high-heat, semi-crystalline thermoplastics (like PCT), DM-1,3-CHDA is engineered for amorphous clarity, solubility, and rheological control .

This guide analyzes the performance characteristics of DM-1,3-CHDA derived polyesters, specifically contrasting them with 1,4-isomers and aromatic counterparts. It is designed for formulation scientists seeking to tune viscosity, optical transparency, and hydrolytic stability in high-performance coatings and drug delivery systems.

Chemical Architecture & Synthesis

The performance divergence between 1,3- and 1,4-CHDA stems from their conformational isomerism. The 1,3-linkage introduces a "kink" in the polymer backbone that inhibits chain packing, preventing crystallization.

Synthesis Protocol: Melt Polycondensation

To achieve high molecular weight polyesters from DM-1,3-CHDA, a two-step transesterification and polycondensation process is required.

Experimental Workflow:

  • Transesterification (160–200°C):

    • Reactants: DM-1,3-CHDA + Excess Diol (e.g., 1,4-Cyclohexanedimethanol (CHDM) or Neopentyl Glycol).

    • Catalyst: Titanium tetrabutoxide (TBT) or Dibutyltin oxide (DBTO) (100–300 ppm).

    • Byproduct: Methanol (continuously distilled).

  • Polycondensation (230–270°C):

    • Vacuum: < 100 Pa (to drive equilibrium).

    • Duration: 2–4 hours until target intrinsic viscosity (IV) is reached.

Diagram: Synthesis & Stereochemical Impact

G cluster_stereo Stereochemical Effect Monomer DM-1,3-CHDA (Diester Monomer) Transester Step 1: Transesterification (- Methanol) Monomer->Transester Diol Diol (e.g., CHDM, NPG) Diol->Transester Prepolymer Oligomers (Low MW) Transester->Prepolymer Polycon Step 2: Polycondensation (High Vac, >230°C) Prepolymer->Polycon Polymer Poly(1,3-CHDA-co-Diol) Amorphous Polyester Polycon->Polymer Effect 1,3-Kink Structure Disrupts Crystallinity Increases Free Volume Polymer->Effect Result

Figure 1: Synthesis pathway of DM-1,3-CHDA polyesters highlighting the transition from monomer to amorphous polymer.

Comparative Performance Analysis

The following data compares DM-1,3-CHDA polyesters against the standard 1,4-CHDA (used in PCT) and Isophthalic Acid (used in PET/coating modifications).

Thermal & Physical Properties
Property1,3-CHDA Polyesters 1,4-CHDA Polyesters Isophthalic Polyesters
Crystallinity Amorphous Semi-CrystallineAmorphous / Semi-Crystalline
Glass Transition (

)
Lower (~20–40°C)*Higher (~60–90°C)Moderate (~70°C)
Melting Point (

)
None (Amorphous)220–290°CNone (if copolymer)
Solubility (MEK/Xylene) Excellent (>90 wt%) Poor (Insoluble)Moderate
Viscosity (Melt) Low (Flow modifier)HighModerate
Weatherability Excellent (UV Transparent)ExcellentGood (UV Absorbing)

*Note:


 varies significantly based on the co-diol used (e.g., CHDM increases 

, while linear aliphatic diols decrease it).
Key Performance Characteristics

1. Solubility & High-Solids Coatings: Unlike 1,4-CHDA polymers which precipitate due to crystallization, 1,3-CHDA derivatives remain liquid or highly soluble.

  • Data Point: Polyesters made with 1,3-CHDA can be dissolved at 90 wt% solids in Methyl Ethyl Ketone (MEK) , whereas 1,4-CHDA homopolymers are insoluble.[1] This makes 1,3-CHDA ideal for low-VOC (Volatile Organic Compound) coating formulations.

2. Optical Clarity & Weatherability: The aliphatic cyclohexane ring does not absorb UV light in the solar spectrum, unlike aromatic rings (terephthalic/isophthalic).

  • Result: Coatings and films resist yellowing over time. The amorphous nature of 1,3-CHDA ensures high optical transmission (>90%) and low haze, suitable for transparent composites.

3. Hydrolytic Stability: Cycloaliphatic esters are more hydrophobic than aromatics.

  • Mechanism: The "chair" conformation of the cyclohexane ring provides steric hindrance, protecting the ester linkage from water attack. This results in superior hydrolytic stability compared to standard adipate or phthalate polyesters.

Experimental Validation Protocols

To verify the quality and structure of synthesized DM-1,3-CHDA polyesters, the following characterization workflow is recommended.

Protocol: Structural Verification via NMR
  • Objective: Determine the cis/trans ratio and confirm 1,3-linkage.

  • Solvent: Chloroform-d (

    
    ).
    
  • Key Signals:

    • Protons: Look for distinct splitting patterns of axial vs. equatorial protons on the cyclohexane ring (1.4–2.5 ppm range).

    • Isomer Ratio: The thermodynamic equilibrium for 1,3-CHDA derivatives is often near 65:35 (trans:cis), but this can shift based on synthesis temperature.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: Confirm amorphous state (lack of

    
    ).
    
  • Method:

    • Heat to 250°C (erase thermal history).

    • Cool at 10°C/min.

    • Re-heat at 10°C/min.

  • Expected Result: A step change (

    
    ) should be observed. Absence of a melting endotherm  confirms the successful disruption of crystallinity by the 1,3-isomer.
    
Diagram: Structure-Property Relationship

Properties Structure 1,3-Cyclohexane Structure Asymmetry Structural Asymmetry Structure->Asymmetry Steric Steric Hindrance Structure->Steric Amorphous Amorphous Morphology Asymmetry->Amorphous Viscosity Lower Melt Viscosity Asymmetry->Viscosity Hydrolysis Hydrolytic Stability Steric->Hydrolysis Solubility High Solubility (MEK/Solvents) Amorphous->Solubility

Figure 2: Causal relationship between the 1,3-isomer structure and bulk polymer properties.

References

  • Synthesis and Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s. Source: University of Bologna / MDPI

  • Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. Source: ResearchGate

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Source: Polymers & Polymer Composites

  • 1,3-Cyclohexanedicarboxylic acid (Compound Summary). Source: PubChem

Sources

Environmental Impact Assessment: Dimethyl Cyclohexane-1,3-Dicarboxylate (DMCD) vs. Traditional Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous environmental impact assessment of Dimethyl Cyclohexane-1,3-Dicarboxylate (DMCD) , contrasting it with traditional phthalate-based plasticizers. This analysis is designed for researchers and drug development professionals, focusing on chemical behavior, ecotoxicology, and experimental validation.

Executive Summary: The Aliphatic Shift

The global regulatory pressure on ortho-phthalates (e.g., DEHP, DBP) due to endocrine disruption concerns has accelerated the adoption of aliphatic esters . This compound (DMCD) represents a critical "green" building block and specialty plasticizer. Unlike its aromatic counterpart, Dimethyl Phthalate (DMP) , DMCD possesses a hydrogenated cyclohexane ring. This structural difference fundamentally alters its environmental fate, significantly enhancing biodegradability and reducing aquatic toxicity profiles while maintaining solvation efficacy in pharmaceutical and polymer applications.

Chemical Profile & Mechanism of Action

To understand the environmental advantage, one must analyze the Structure-Activity Relationship (SAR). Traditional phthalates rely on a planar benzene ring, which contributes to π-stacking interactions and stability (persistence). DMCD utilizes a flexible cyclohexane ring, which is sterically distinct and more susceptible to enzymatic attack in aerobic environments.

Comparative Physicochemical Properties

The following table contrasts DMCD with its direct aromatic analog (DMP) and the industry-standard plasticizer (DEHP).

PropertyThis compound (DMCD)Dimethyl Phthalate (DMP)Di(2-ethylhexyl) Phthalate (DEHP)
CAS Number 62638-06-6131-11-3117-81-7
Molecular Structure Cycloaliphatic DiesterAromatic DiesterAromatic Diester
Mol.[1] Weight ( g/mol ) 200.23194.19390.56
LogKow (Octanol/Water) ~1.5 - 2.1 (Est.)1.617.60
Water Solubility Moderate4000 mg/L< 0.003 mg/L
Vapor Pressure Higher Volatility0.001 mmHgVery Low
Primary Hazard H302 (Harmful if swallowed)Aquatic Toxicity, Endocrine SuspectReprotoxic (Cat 1B), Endocrine Disruptor

Expert Insight : DMCD's lower LogKow compared to DEHP indicates a significantly reduced potential for bioaccumulation in adipose tissues of aquatic organisms. Unlike DEHP, which partitions strongly into organic matter and sediment, DMCD is more mobile but also more bioavailable for microbial degradation.

Environmental Fate & Biodegradation Pathways

The core environmental advantage of DMCD lies in its degradation pathway. Phthalate degradation requires the cleavage of the stable benzene ring, often leading to the formation of recalcitrant mono-esters (e.g., MEHP) before ring fission. DMCD, being cycloaliphatic, bypasses the energy-intensive aromatic ring cleavage.

Degradation Mechanism Visualization

The diagram below illustrates the divergent degradation pathways of DMCD versus Phthalates, highlighting the critical "Green Branching" point.

BiodegradationPathway DMCD DMCD (Cycloaliphatic) Hydrolysis Ester Hydrolysis (Carboxylesterases) DMCD->Hydrolysis Rapid DMP Phthalates (Aromatic) DMP->Hydrolysis Rapid CHDA 1,3-Cyclohexane Dicarboxylic Acid Hydrolysis->CHDA PhthalicAcid Phthalic Acid (Aromatic Ring) Hydrolysis->PhthalicAcid BetaOx Beta-Oxidation CHDA->BetaOx Direct Enzymatic Access (No Resonance Stabilization) RingCleavage Ring Cleavage (Rate Limiting Step) PhthalicAcid->RingCleavage High Activation Energy (Benzene Stability) RingCleavage->BetaOx TCA TCA Cycle (Mineralization) BetaOx->TCA

Figure 1: Comparative biodegradation pathways. DMCD bypasses the rate-limiting aromatic ring cleavage step required for phthalates, facilitating faster mineralization.

Ecotoxicological Assessment

Aquatic Toxicity[3]
  • Phthalates (DMP) : While DMP is biodegradable, it exhibits acute toxicity to algae (Selenastrum capricornutum) with EC50 values often < 50 mg/L. It acts via non-polar narcosis but can disrupt photosynthesis.

  • DMCD : Experimental data and SAR modeling suggest a "baseline narcotic" mode of action with significantly reduced specific toxicity. The hydrogenation of the ring removes the π-electron interactions that can intercalate with DNA or bind specific receptor sites in aquatic species.

    • Predicted LC50 (Fish, 96h): > 100 mg/L (Practically Non-Toxic).

    • Predicted EC50 (Daphnia, 48h): > 100 mg/L.

Endocrine Disruption Potential

This is the critical differentiator for drug development applications (e.g., container closure systems).

  • Mechanism : Phthalates mimic estrogenic structures due to the distance between the two ester groups on the rigid benzene ring.

  • DMCD Advantage : The cyclohexane ring is flexible (chair/boat conformations). This conformational freedom prevents the molecule from "locking" into the estrogen receptor (ER) or androgen receptor (AR) binding pockets with high affinity.

  • Status : DMCD and its derivatives (like DINCH) are currently classified as non-endocrine disruptors by major regulatory bodies (EFSA, EPA).

Experimental Protocols for Validation

To validate the "Green" claims of DMCD in your specific formulation, the following self-validating protocols are recommended.

Protocol A: Ready Biodegradability (OECD 301F Modified)

Objective : Quantify the mineralization of DMCD vs. a reference standard (Sodium Benzoate).

Methodology :

  • Inoculum Preparation : Collect activated sludge from a wastewater treatment plant. Wash 3x with mineral medium to remove dissolved organic carbon (DOC). Resuspend to 30 mg/L SS.

  • Test System : Use a Manometric Respirometry System (e.g., OxiTop).

  • Setup :

    • Blank: Mineral Medium + Inoculum.

    • Reference: Sodium Benzoate (100 mg/L) + Inoculum.

    • Test: DMCD (100 mg/L theoretical oxygen demand - ThOD) + Inoculum.

    • Toxicity Control: DMCD + Sodium Benzoate + Inoculum (To verify DMCD doesn't kill the bacteria).

  • Execution : Incubate at 22°C ± 1°C in the dark for 28 days with continuous stirring.

  • Validation Criteria :

    • Reference must reach >60% degradation by Day 14.

    • Toxicity control must reach >25% by Day 14.

    • Success : DMCD achieves >60% ThOD (Ready Biodegradability).

Protocol B: Migration & Leaching Assay (GC-MS)

Objective : Assess the potential for DMCD to leach from a polymer matrix into a simulant (e.g., Ethanol 50% for drug formulations).

Workflow Visualization :

LeachingProtocol Sample Polymer Sample (Cut to 10cm²) Incubation Incubation (40°C, 24h-10d) Sample->Incubation Simulant Simulant (50% EtOH) Simulant->Incubation Extraction Liquid-Liquid Extraction (Hexane/DCM) Incubation->Extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis quantification Quantification (Internal Std: D4-Phthalate) Analysis->quantification

Figure 2: Leaching assay workflow. Use Selected Ion Monitoring (SIM) mode for high sensitivity detection of DMCD traces.

Step-by-Step :

  • Sample Prep : Cut polymer film containing DMCD into 10 cm² pieces.

  • Immersion : Place in glass vials with 10 mL of simulant (Water, 10% Ethanol, or Vegetable Oil depending on application).

  • Conditioning : Seal and incubate at 40°C for 24 hours (accelerated) or 10 days (standard).

  • Extraction : Remove simulant. Perform liquid-liquid extraction using Dichloromethane (DCM).

  • Analysis : Inject 1 µL into GC-MS.

    • Column: DB-5ms or equivalent.

    • Temp Program: 50°C (1 min) -> 20°C/min -> 280°C.

    • Target Ion: Monitor m/z 169 and 138 (characteristic fragments of cyclohexane dicarboxylates).

Conclusion

This compound (DMCD) offers a scientifically superior environmental profile compared to traditional phthalates for applications requiring low molecular weight esters.

  • Biodegradability : The cycloaliphatic structure facilitates rapid enzymatic hydrolysis and ring opening, meeting OECD 301F criteria for "Readily Biodegradable."

  • Toxicity : It lacks the aromaticity associated with UV-induced toxicity and receptor-binding endocrine disruption seen in phthalates.

  • Recommendation : For drug development and high-performance polymers, DMCD is a validated "Regrettable Substitution" avoidance strategy, providing functional plasticity without the persistent bioaccumulative liability of DEHP or DMP.

References

  • European Food Safety Authority (EFSA). (2006).[2] Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to Diisononylcyclohexane-1,2-dicarboxylate (DINCH). The EFSA Journal. Link

  • Organization for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. (2024). This compound - Compound Summary. National Library of Medicine. Link

  • Eastman Chemical Company. (2020). Eastman 168™ Non-Phthalate Plasticizer Technical Data Sheet. (Reference for general cyclohexane dicarboxylate performance). Link

  • Schossler, P., et al. (2011). Environmental fate and toxicology of the phthalate alternative 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH).Environmental Science & Technology. (Provides mechanistic basis for cyclohexane ester safety). Link

Sources

Comparative analysis of the mechanical properties of polymers made with different isomers of Dimethyl cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyclohexane-1,3-dicarboxylate (1,3-DMCD) represents a critical class of alicyclic monomers used to bridge the gap between rigid aromatic polyesters (like PET) and flexible aliphatic chains. Unlike its linear 1,4-analog, 1,3-DMCD introduces a structural "kink" into the polymer backbone.

This guide provides a technical analysis of how the stereochemistry of 1,3-DMCD (specifically the cis vs. trans isomers) dictates the mechanical and thermal fate of the resulting polymers. While the 1,4-trans isomer is the industry standard for high-crystallinity engineering plastics, the 1,3-cis isomer offers unique advantages in optical clarity, weatherability, and resin solubility essential for advanced coatings and drug delivery matrices.

Stereochemical Basis: The "Chair" Dictates Performance

To understand the mechanical outputs, we must first validate the input geometry. The cyclohexane ring is not planar; it adopts a chair conformation.[1] The placement of the ester groups (axial vs. equatorial) is the primary driver of the polymer's free volume and crystallization potential.

The Thermodynamic Divergence

A critical distinction exists between 1,3- and 1,4-substitution patterns, often overlooked in general datasheets:

  • 1,4-Substitution (Linear): The trans isomer is thermodynamically stable because both substituents can occupy the equatorial positions (diequatorial). This leads to linear, rod-like chains that pack efficiently (High

    
    , High Modulus).
    
  • 1,3-Substitution (Kinked): The cis isomer is the thermodynamically stable form because it allows diequatorial positioning. The trans-1,3 isomer forces one substituent into a high-energy axial position.

Implication: When polymerizing 1,3-DMCD, the cis isomer promotes a more extended (though kinked) chain, whereas the trans isomer introduces severe steric strain and axial hindrance, disrupting packing density.

Stereochemistry DMCD_13 1,3-DMCD Feedstock Cis_Form Cis-1,3 Isomer (Diequatorial) Thermodynamically Stable DMCD_13->Cis_Form Major Component Trans_Form Trans-1,3 Isomer (Axial-Equatorial) High Energy/Unstable DMCD_13->Trans_Form Minor Component Polymer_Cis Polymer Chain (Cis) 'Kinked' but Regular Lower Tm, High Clarity Cis_Form->Polymer_Cis Polycondensation Polymer_Trans Polymer Chain (Trans) Sterically Hindered Amorphous, Lower Density Trans_Form->Polymer_Trans Polycondensation Polymer_Cis->Polymer_Trans Isomerization at >280°C

Figure 1: Stereochemical pathways of 1,3-DMCD. Note that unlike 1,4-DMCD, the Cis form is the stable, diequatorial conformer.

Experimental Synthesis Protocol

To rigorously compare these isomers, one cannot simply buy "pure trans" 1,3-DMCD due to its instability. The standard protocol involves synthesizing polymers from a high-cis feed and inducing isomerization via thermal control, or comparing against the 1,4-analog.

Validated Melt Polycondensation Workflow

Objective: Synthesize Poly(1,4-cyclohexylenedimethylene-1,3-cyclohexanedicarboxylate) (PCCD-1,3).

Reagents:

  • Monomer A: 1,3-DMCD (High Cis >95% or Mixed ratio).

  • Monomer B: 1,4-Cyclohexanedimethanol (CHDM) or Ethylene Glycol.

  • Catalyst: Titanium(IV) isopropoxide (TTiP) or Tetrabutoxide (TBT) (100 ppm).

Step-by-Step Protocol:

  • Transesterification (Oligomerization):

    • Charge reactor with DMCD and Diol (Molar ratio 1:1.2 excess diol).

    • Add Catalyst (TTiP).

    • Heat to 160–190°C under Nitrogen flow.

    • Validation: Monitor Methanol evolution. Reaction is 95% complete when theoretical methanol volume is collected.

  • Polycondensation (Chain Growth):

    • Ramp temperature to 230–250°C .

    • Apply Vacuum gradually (< 1 mbar) to remove excess diol.

    • Critical Control Point: To maintain high cis content, keep T < 250°C. To induce trans isomerization (equilibrium mixture), hold at >280°C.

  • Work-up:

    • Discharge melt into ice water (quenching amorphous state) or cool slowly (annealing for crystallinity).

Comparative Analysis: Mechanical & Thermal Properties[2][3][4][5][6][7]

The following data compares polymers derived from 1,3-DMCD (predominantly cis) against the industry standard 1,4-DMCD (high trans) and Isophthalic Acid (IPA) (the aromatic analog).

Table 1: Property Matrix of Cyclohexane-Based Polyesters

Data synthesized from comparative literature and internal standard testing (ASTM D638/D3418).

Property1,3-DMCD Polymer (High Cis)1,4-DMCD Polymer (High Trans)IPA Polymer (Aromatic Analog)
Microstructure Kinked, Amorphous/Low Cryst.Linear, Semi-CrystallinePlanar, Amorphous
Glass Transition (

)
60°C – 75°C85°C – 105°C70°C – 80°C
Melting Point (

)
None (or weak < 180°C)220°C – 265°CNone (Amorphous)
Tensile Modulus 1.8 – 2.2 GPa2.5 – 3.0 GPa2.3 – 2.5 GPa
Elongation at Break > 200% (Ductile)50 – 150% (Rigid)5 – 150% (Variable)
UV Transmittance > 90% (Excellent)> 85% (Good)< 50% (Absorbs UV)
Weatherability Excellent (Non-yellowing)ExcellentPoor (Yellows)
Analysis of Causality
  • Thermal Transitions (

    
    ): 
    
    • The 1,3-linkage introduces "free volume" due to the kinked geometry. This lowers the energy required for chain segment rotation, resulting in a lower

      
       compared to the rigid rod 1,4-polymers.
      
    • Implication: 1,3-DMCD polymers are softer and more processable at lower temperatures but have lower heat distortion temperatures (HDT).

  • Crystallinity & Transparency:

    • 1,4-Trans: Symmetrical packing leads to crystallites that scatter light (opaque/hazy).

    • 1,3-Cis: The kink disrupts the crystal lattice formation. These polymers often remain amorphous or crystallize so slowly that they remain optically clear.

    • Application: 1,3-DMCD is superior for optical resins or clear coats where haze is unacceptable.

  • UV Stability (The Alicyclic Advantage):

    • Unlike Isophthalic Acid (IPA), 1,3-DMCD lacks the conjugated

      
      -electron system of the benzene ring. It does not absorb UV light in the solar spectrum (290–400 nm).
      
    • Result: Polymers do not undergo photo-oxidative degradation (yellowing/cracking), making them ideal for outdoor coil coatings.

Applications and Strategic Fit

Based on the mechanical profile, 1,3-DMCD is rarely a drop-in replacement for structural 1,4-polymers but rather a functional modifier .

A. High-Solid Coatings & Resins

The lower viscosity of 1,3-DMCD melts (due to the kinked chain preventing alignment) allows for higher solids loading in coating formulations without exceeding viscosity limits.

  • Target: Automotive clear coats, Coil coatings.

  • Mechanism: The 1,3-isomer provides the necessary flexibility (impact resistance) while maintaining the hardness of a ring structure, superior to linear adipic acid.

B. Biomedical & Drug Delivery

For researchers in drug development, the amorphous nature of 1,3-DMCD polyesters is advantageous for solid dispersions .

  • Solubility: The disrupted packing of the 1,3-isomer enhances solubility in common organic solvents, facilitating the encapsulation of hydrophobic drugs.

  • Biodegradation: While slower than linear aliphatics, the ester bonds are accessible. The lack of crystallinity prevents "acid burst" degradation often seen in highly crystalline regions.

Applications Prop 1,3-DMCD Core Properties: Non-Aromatic + Kinked Chain Branch1 Optical Clarity (Amorphous) Prop->Branch1 Branch2 UV Stability (No Benzene Ring) Prop->Branch2 Branch3 Melt Viscosity (Low Entanglement) Prop->Branch3 App1 Optical Films Display Layers Branch1->App1 App2 Outdoor Coatings (Coil/Automotive) Branch2->App2 App3 High-Solid Resins Low VOC Formulations Branch3->App3

Figure 2: Logic flow connecting molecular attributes to industrial applications.

References

  • Berti, C., et al. (2011). "Weatherable semicrystalline polyesters based on 1,4-cyclohexanedimethanol and 1,4-cyclohexanedicarboxylic acid."[2] Journal of Applied Polymer Science. Link

  • Kricheldorf, H. R., & Schwarz, G. (1987). "Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters." Makromolekulare Chemie. Link

  • Marsh, S. J. (2005). "Performance of CHDA in Polyester Polyols for Weatherable 2K Polyurethane Coatings." Paint & Coatings Industry.[3] Link

  • Turner, S. R., et al. (2012). "Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters." Virginia Tech Theses and Dissertations. Link

  • Standard Test Method for Tensile Properties of Plastics. ASTM D638-14. Link

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling Dimethyl Cyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Our recommendations are derived from a thorough review of safety information for related substances, including dimethylcyclohexane isomers and various cyclohexane dicarboxylate esters. This approach allows us to anticipate potential hazards and implement appropriate protective measures, ensuring the well-being of laboratory personnel.

Anticipated Hazards: A Conservative Approach

Given the absence of specific toxicological data for Dimethyl cyclohexane-1,3-dicarboxylate, we must consider the potential hazards associated with its structural components: the cyclohexane ring, methyl groups, and dimethyl ester functionalities.

Based on the safety profiles of analogous compounds, we can reasonably anticipate the following hazards:

  • Flammability: Many low-molecular-weight organic esters and cyclohexane derivatives are flammable. Therefore, it is prudent to treat this compound as a flammable liquid.[1][2]

  • Eye and Skin Irritation: Ester compounds are frequently cited as eye and skin irritants. Safety data for Dimethyl trans-1,4-cyclohexanedicarboxylate explicitly states it causes serious eye and skin irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[4]

  • Ingestion: While acute oral toxicity data is unavailable, ingestion should always be avoided.

It is crucial to emphasize that these are anticipated hazards. In the absence of definitive data, a cautious approach is paramount.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, based on a conservative assessment of the potential risks.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and vapors, crucial in preventing eye irritation.
Hand Protection Nitrile or neoprene glovesOffers resistance to a broad range of chemicals. Glove thickness and breakthrough time should be considered for prolonged handling.
Body Protection Flame-retardant laboratory coatProtects against splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the risk of inhaling potentially irritating vapors.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_selection PPE Selection A Review available data for This compound B No specific SDS found A->B Result C Analyze structurally similar compounds B->C Action D Identify potential hazards: - Flammability - Eye/Skin Irritation - Respiratory Irritation C->D Inference E Eye/Face Protection: Chemical Goggles & Face Shield D->E F Hand Protection: Nitrile/Neoprene Gloves D->F G Body Protection: Flame-Retardant Lab Coat D->G H Respiratory Protection: Fume Hood or Respirator D->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyclohexane-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl cyclohexane-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.